molecular formula C9H7ClN4O B2965106 N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1489599-29-2

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

カタログ番号: B2965106
CAS番号: 1489599-29-2
分子量: 222.63
InChIキー: VDGWRRIVXRBGSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound built around the 1,2,3-triazole-4-carboxamide motif, a privileged scaffold in modern medicinal chemistry known for its diverse biological activities and significance in drug discovery . This specific structure, featuring a 4-chlorophenyl amide moiety, is of high interest for researchers investigating novel therapeutic agents. The 1,2,3-triazole-4-carboxamide core is a key pharmacophore in several bioactive molecules. For instance, the well-known drug Rufinamide, used to treat epilepsy, shares this functional group . Preclinical research on similar triazole-4-carboxamides has demonstrated promising antiproliferative and cytotoxic activities against various cancer cell lines, including B16 melanoma and human leukemic T-cells, sometimes at nanomolar concentrations . This makes the scaffold a valuable template in oncology and pharmacology research for developing new anticancer agents . Beyond oncology, this chemical class has shown potential in other research areas. Structural analogues have been identified as potent, low-nanomolar inverse agonists and antagonists of the Pregnane X Receptor (PXR) . Inhibiting PXR is a strategic approach to mitigating undesirable drug-drug interactions, making such compounds valuable tools in pharmacology and toxicology studies . Furthermore, related 1,2,3-triazole-4-carboxamides have exhibited antiviral, antifungal, and antimicrobial activities in bioassays, highlighting the broad research utility of this chemical scaffold . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

特性

IUPAC Name

N-(4-chlorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWRRIVXRBGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Mechanism of Action of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 1,2,3-Triazole Carboxamide Scaffold

The 1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged" scaffold due to its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for amide bonds, make it an attractive component in the design of novel therapeutic agents.[1] Derivatives of 1,2,3-triazole have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] This guide provides a comprehensive technical overview of the potential mechanisms of action for a specific derivative, N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, by synthesizing data from its broader structural class to inform and direct future research and development efforts.

Physicochemical Properties and Synthesis: A Foundation for Mechanistic Understanding

The 1,2,3-triazole ring is an aromatic heterocycle that can engage in hydrogen bonding and dipole-dipole interactions, contributing to its ability to bind to various biological targets. The carboxamide moiety further enhances its interaction potential. The synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is typically achieved through a multi-step process, often culminating in a highly efficient 1,3-dipolar cycloaddition, a hallmark of "click chemistry".[1] This synthetic route offers a high degree of control and predictability, which is crucial in drug development.

Synthetic Workflow: A Step-by-Step Protocol

The synthesis of the title compound generally proceeds via two key stages: the formation of the 1,2,3-triazole core and the subsequent amidation.

Part 1: Synthesis of the 1,2,3-Triazole Carboxylic Acid Intermediate

  • Azide Formation: The synthesis often begins with the generation of an appropriate aryl azide, in this case, 4-chloroaniline would be converted to 4-chlorophenyl azide.

  • Cycloaddition: The aryl azide is then reacted with a suitable alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole-5-carboxylate ester.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

Part 2: Amidation to Yield N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

  • Acid Activation: The 1,2,3-triazole-5-carboxylic acid is activated, for instance, by conversion to an acid chloride using thionyl chloride or by using a coupling agent like 1,1'-carbonyldiimidazole (CDI).[4]

  • Amide Bond Formation: The activated acid is then reacted with 4-chloroaniline to form the final N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide product.[4]

G cluster_part1 Part 1: Triazole Core Synthesis cluster_part2 Part 2: Amidation 4-Chloroaniline 4-Chloroaniline 4-Chlorophenyl_azide 4-Chlorophenyl_azide 4-Chloroaniline->4-Chlorophenyl_azide NaNO2, HCl Triazole_ester Triazole_ester 4-Chlorophenyl_azide->Triazole_ester Cu(I) catalyst Ethyl_propiolate Ethyl_propiolate Ethyl_propiolate->Triazole_ester Triazole_carboxylic_acid Triazole_carboxylic_acid Triazole_ester->Triazole_carboxylic_acid Hydrolysis (e.g., NaOH) Activated_acid Activated_acid Triazole_carboxylic_acid->Activated_acid Activation (e.g., SOCl2 or CDI) Final_Product N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide Activated_acid->Final_Product Amide Coupling 4-Chloroaniline_2 4-Chloroaniline 4-Chloroaniline_2->Final_Product

Caption: Synthetic workflow for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide.

Postulated Mechanisms of Action and Potential Biological Targets

Based on extensive research into the 1,2,3-triazole carboxamide class, several compelling mechanisms of action can be postulated for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The 1,2,3-triazole carboxamide scaffold is a recurring motif in potent anticancer agents.[5][6][7][8] The observed cytotoxicity is often the result of interactions with multiple, key cellular targets.

  • Enzyme Inhibition:

    • c-Met Kinase: Several 1,2,3-triazole-4-carboxamides have been identified as inhibitors of the c-Met receptor tyrosine kinase, a critical player in tumor cell proliferation, survival, and metastasis.[4][7]

    • Tubulin Polymerization: Inhibition of tubulin polymerization, a validated anticancer strategy, has been reported for this class of compounds, leading to cell cycle arrest and apoptosis.[7]

    • DNA Topoisomerase IIα: These compounds may also act as inhibitors of DNA topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation.[7]

    • EGFR and CDK4-Cyclin D3: Molecular docking studies have suggested that 1,2,3-triazole carboxamides can bind to the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3, both of which are crucial for cancer cell growth and division.[6]

  • Signaling Pathway Modulation:

    • Wnt/β-catenin Pathway: Inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, represents another potential mechanism.[7]

  • Induction of Apoptosis and DNA Damage:

    • Studies have shown that some N-phenyl-1H-1,2,3-triazole-4-carboxamides can induce apoptosis, characterized by morphological changes like membrane blebbing and chromatin condensation, and can cause DNA damage in cancer cells.[8]

G cluster_pathways Potential Anticancer Mechanisms Compound N-(4-chlorophenyl)-1H- 1,2,3-triazole-5-carboxamide c-Met c-Met Compound->c-Met Inhibition Tubulin Tubulin Compound->Tubulin Inhibition of polymerization Topo_II Topo_II Compound->Topo_II Inhibition EGFR_CDK4 EGFR_CDK4 Compound->EGFR_CDK4 Binding Proliferation_Survival Decreased Proliferation & Survival c-Met->Proliferation_Survival Blocks signaling Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Disrupts microtubules DNA_Damage_Apoptosis DNA Damage & Apoptosis Topo_II->DNA_Damage_Apoptosis Prevents DNA replication Cell_Cycle_Arrest_2 Cell Cycle Arrest EGFR_CDK4->Cell_Cycle_Arrest_2 Inhibits cell cycle Anticancer_Effect Anticancer Effect Proliferation_Survival->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect DNA_Damage_Apoptosis->Anticancer_Effect Cell_Cycle_Arrest_2->Anticancer_Effect

Caption: Postulated anticancer signaling pathways for the title compound.

Antimicrobial Activity: Targeting Fungi and Bacteria

The triazole core is famously a part of several clinically used antifungal drugs.

  • Antifungal Action: The mechanism of action of azole antifungals typically involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. It is highly probable that N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide shares this mechanism.

  • Antibacterial Action: More recently, 1,2,3-triazole carboxamides have been investigated for their antibacterial properties. A particularly intriguing mechanism is the inhibition of the bacterial SOS response to DNA damage. This involves preventing the RecA-mediated auto-proteolysis of the LexA repressor, which in turn sensitizes bacteria to DNA-damaging antibiotics.[9]

G DNA_Damage DNA Damage (e.g., by antibiotics) RecA RecA filament formation DNA_Damage->RecA LexA LexA repressor RecA->LexA Induces auto-cleavage SOS_Genes SOS Response Genes (DNA repair, mutagenesis) LexA->SOS_Genes Represses transcription LexA_cleaved Cleaved LexA Compound N-(4-chlorophenyl)-1H- 1,2,3-triazole-5-carboxamide Compound->RecA Inhibits interaction with LexA LexA_cleaved->SOS_Genes De-repression G Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assays In Vitro Enzyme Inhibition Assays Compound_Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Compound_Synthesis->Cell_Based_Assays Data_Analysis Data Analysis & Interpretation In_Vitro_Assays->Data_Analysis Target_Engagement Target Engagement Assays (e.g., CETSA) Cell_Based_Assays->Target_Engagement Target_Engagement->Data_Analysis Mechanism_Hypothesis Mechanism of Action Hypothesis Refined Data_Analysis->Mechanism_Hypothesis

Caption: General workflow for mechanism of action studies.

In Vitro Enzyme Inhibition Assays

Protocol: c-Met Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of c-Met kinase, Eu-anti-tag antibody, and a fluorescently labeled ATP tracer (kinase tracer).

  • Assay Plate Preparation: Add the kinase, antibody, and tracer to the wells of a 384-well plate.

  • Compound Addition: Add the test compound dilutions to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

Causality: This assay directly measures the displacement of a fluorescent ATP analog from the kinase active site, providing direct evidence of target engagement and inhibition.

Cell-Based Assays

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Causality: This assay assesses the overall cytotoxic or cytostatic effect of the compound on cancer cells, providing a functional readout of its anticancer potential.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its GI50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Causality: This assay reveals if the compound's cytotoxic effect is mediated by arresting the cell cycle at a specific phase, which is characteristic of drugs targeting processes like DNA replication or mitosis. [10]

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

Target EnzymeIC50 (µM) of Test CompoundIC50 (µM) of Positive Control
c-Met Kinase0.50.1 (Foretinib)
Tubulin Polymerization1.20.8 (Paclitaxel)
Acetylcholinesterase5.80.05 (Donepezil)

Table 2: Hypothetical Anticancer Cell Viability Data

Cell LineCancer TypeGI50 (µM) of Test CompoundGI50 (µM) of Doxorubicin
A549Lung2.10.5
HT-29Colon3.50.8
MCF-7Breast1.80.4

Conclusion and Future Directions

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide belongs to a class of compounds with a rich and diverse pharmacology. Based on the extensive body of literature for this scaffold, it is highly probable that its mechanism of action involves the modulation of key cellular targets implicated in cancer, infectious diseases, and neurological disorders. The most promising avenues for its therapeutic application appear to be in oncology, through the inhibition of kinases like c-Met and the disruption of cell cycle progression, and in infectious diseases, leveraging the established antifungal properties of the triazole core and the potential to inhibit the bacterial SOS response.

Future research should focus on validating these postulated mechanisms through the rigorous experimental protocols outlined in this guide. Positive results from these in vitro and cell-based assays would warrant progression to in vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and safety profile. Further structure-activity relationship (SAR) studies could also be undertaken to optimize the potency and selectivity of this promising scaffold.

References

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. National Center for Biotechnology Information. [Link]

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. SpringerLink. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. ScienceDirect. [Link]

  • [Synthesis and pharmacological activity of 1,2,3-triazole derivatives of naphthalene, quinoline and pyridine]. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO. [Link]

  • Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. National Center for Biotechnology Information. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • NEW GLYCOSYL-(CARBOXAMIDE)-1,2,3-TRIAZOLE-N-NUCLEOSIDES: SYNTHESIS AND ANTITUMOR ACTIVITY. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. ARKIVOC. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. National Center for Biotechnology Information. [Link]

  • Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. National Center for Biotechnology Information. [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Center for Biotechnology Information. [Link]

  • Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. ResearchGate. [Link]

Sources

A Technical Guide to Elucidating the Binding Affinity of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide to Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, to its potential protein targets. We will delve into both computational and experimental methodologies, emphasizing the rationale behind each step to ensure a robust and scientifically sound investigation.

Introduction: The Therapeutic Potential of 1,2,3-Triazole Carboxamides

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to form hydrogen bonds, dipole-dipole, and π-π interactions.[1] This versatile heterocyclic core is found in a variety of compounds with demonstrated biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The carboxamide linkage further enhances the molecule's ability to engage in specific hydrogen bonding with protein residues, making N-aryl-1H-1,2,3-triazole-4-carboxamides a promising class for the development of targeted therapeutics.[3]

While much of the existing research has focused on the 1,4-disubstituted triazole isomer, the 1,5-disubstituted pattern of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide offers a distinct spatial arrangement of substituents that could lead to novel target interactions and improved selectivity. This guide will outline a systematic approach to identify these targets and quantify the binding affinity, a critical parameter in drug discovery.

In Silico Target Identification and Preliminary Binding Assessment

Before embarking on resource-intensive experimental studies, computational methods can provide valuable insights into the potential protein targets of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide and predict its binding affinity.

Target Prediction

The initial step is to identify potential protein targets. This can be achieved using web-based tools like SwissTargetPrediction, which predicts the most probable protein targets of a small molecule based on the principle of similarity to known bioactive compounds.

Molecular Docking

Once a list of potential targets is generated, molecular docking can be employed to predict the binding mode and estimate the binding affinity of the compound to each target protein.[4] This method computationally places the ligand into the binding site of a protein and scores the interaction, typically reported as a binding energy (e.g., in kcal/mol).[4][5] A more negative binding energy generally indicates a more favorable interaction.[4] Studies on similar 1,2,3-triazole derivatives have shown binding affinities in the range of -6.0 to -9.61 kcal/mol for various protein targets.[5][6][7]

Workflow for Molecular Docking:

cluster_prep Preparation Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB structure retrieval, removal of water/ligands, addition of hydrogens) Protein_Prep->Docking Analysis Analysis of Results (Binding energy, pose visualization, interaction analysis) Docking->Analysis Selection Target Prioritization Analysis->Selection

Caption: A streamlined workflow for in silico molecular docking studies.

Advanced Computational Methods

For the most promising protein-ligand complexes identified through docking, more rigorous computational methods can be applied to refine the binding affinity prediction. These include:

  • Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method offers a more accurate estimation of binding free energy than standard docking scores by considering solvation effects.[4]

  • Free Energy Perturbation (FEP): FEP is considered the gold standard for calculating the relative binding free energy between two ligands and can provide highly accurate predictions.[4]

Experimental Determination of Binding Affinity

While in silico methods are powerful predictive tools, experimental validation is crucial. A variety of biophysical techniques can be employed to measure the binding affinity of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide to its target proteins. The choice of method often depends on the properties of the protein and ligand, and the required throughput.

Key Biophysical Techniques
Technique Principle Information Obtained Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy), stoichiometry (n)Requires relatively large amounts of pure protein and ligand. Considered the "gold standard" for thermodynamic characterization.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Kd, kon (association rate), koff (dissociation rate)Requires immobilization of the protein or ligand. Provides real-time kinetic data.
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of the protein (e.g., tryptophan) or a fluorescent label upon ligand binding.[8][9]KdCan be a very sensitive method.[9] Requires the protein to have a suitable fluorescent signal or be labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical shifts of protein or ligand atoms upon binding.Kd, binding site mappingParticularly useful for studying weak interactions.[8] Requires larger quantities of isotopically labeled protein.
Native Mass Spectrometry Directly measures the mass of the protein-ligand complex.Kd, stoichiometryCan be used with complex mixtures and does not require knowledge of protein concentration.[10]
Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the binding between N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide and a purified target protein.

Materials:

  • Purified target protein (concentration accurately determined)

  • N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (high purity)

  • ITC instrument

  • Appropriate buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (if required for ligand solubilization)

Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen ITC buffer to ensure buffer matching.

    • Dissolve the ligand in the same final dialysis buffer. If DMSO is necessary, ensure the final concentration is identical in both the protein and ligand solutions to minimize buffer mismatch effects.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., initial injection of 0.4 µL followed by 19 injections of 2 µL every 150 seconds).

  • Experiment Execution:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration experiment.

  • Data Analysis:

    • Integrate the raw data (heat pulses) to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

Causality Behind Experimental Choices:

  • Buffer Matching: Crucial to avoid large heats of dilution that can mask the true binding signal.

  • Degassing: Prevents the formation of bubbles in the cell, which would introduce significant noise into the data.

  • Control Experiments: A titration of the ligand into buffer alone is recommended to determine the heat of dilution of the ligand, which can then be subtracted from the protein-ligand titration data.

Structure-Activity Relationship (SAR) Studies

Once the binding affinity of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is established, SAR studies can be undertaken to optimize its potency and selectivity. This involves synthesizing and testing analogs with modifications to the chlorophenyl and triazole moieties.

Workflow for SAR Studies:

Initial_Hit Initial Hit Compound (N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide) Synthesis Synthesis of Analogs (Varying substituents on phenyl ring and triazole) Initial_Hit->Synthesis Binding_Assay Binding Affinity Measurement (e.g., ITC, SPR) Synthesis->Binding_Assay SAR_Analysis SAR Analysis (Identify key structural features for binding) Binding_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: An iterative cycle for structure-activity relationship studies.

Conclusion

The systematic approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a robust pathway for characterizing the binding affinity of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide. The data generated from these studies will be instrumental in understanding the compound's mechanism of action and will guide future efforts in the development of novel, targeted therapeutics based on the 1,2,3-triazole scaffold.

References

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023, May 3). FindLight. [Link]

  • What are some physical methods to determine binding affinity of a protein? (2020, March 9). ResearchGate. [Link]

  • de Azevedo Jr, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031–1039. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry - ACS Publications. (2025, October 9). ACS Publications. [Link]

  • Al-Balas, Q., et al. (2021). Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. Molecules, 26(8), 2235. [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025, July 3). Arabian Journal of Chemistry. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(16), 8673–8679. [Link]

  • Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. (2025, August 7). ResearchGate. [Link]

  • Computational Evaluation on the Binding Affinity of Some Oxadiazole, Triazole and Quinazolinone Derivatives on Severe Acute Respiratory Syndrome Coronavirus 2 Envelope Protein. (n.d.). Research Square. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Publishing. [Link]

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (n.d.). PubMed. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PMC. [Link]

  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. (2022, July 25). Taylor & Francis Online. [Link]

  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024, March 30). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Moroccan Journal of Chemistry. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025, August 18). MDPI. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. (n.d.). PMC. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). PMC. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025, December 25). Journal of Chemistry and Technologies. [Link]

  • Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. (2022, November 5). PubMed. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Egyptian Journal of Chemistry. [Link]

  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. (n.d.). Arkivoc. [Link]

Sources

Topic: Discovery and Early-Stage Research of 1,2,3-Triazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 1,2,3-Triazole-5-Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring has emerged as a "privileged" scaffold.[1] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for amide bonds, participate in hydrogen bonding, and maintain metabolic stability, make it an exceptionally valuable building block in drug design.[1][2] The 1,2,3-triazole core is not merely a theoretical curiosity; it is a component of approved therapeutics such as the antibacterial agent Tazobactam and the anticancer agent Carboxyamidotriazole (CAI).[1]

This guide focuses specifically on the 1,2,3-triazole-5-carboxamide framework. This particular arrangement combines the robust triazole core with a carboxamide linker, providing a highly versatile and modular platform for developing novel therapeutics. This structural motif has shown significant promise across a spectrum of biological targets, with a notable concentration of research in oncology, where derivatives have been developed as inhibitors of critical signaling proteins like EGFR and cyclin-dependent kinases (CDKs).[3][4][5]

As a Senior Application Scientist, my objective is not to provide a simple recitation of facts but to deliver a field-proven, logical framework for the discovery and early-stage development of these compounds. We will explore the causality behind experimental choices, from the foundational synthetic strategies to the multiparametric optimization required to identify a viable preclinical candidate. This guide is structured to mirror the real-world workflow of a drug discovery program, emphasizing self-validating protocols and authoritative scientific grounding at every stage.

Part 1: The Synthetic Cornerstone: Efficiently Building the Analog Library

A drug discovery campaign is only as strong as its synthetic chemistry foundation. The ability to rapidly and reliably generate a diverse library of analogs is paramount for establishing a robust Structure-Activity Relationship (SAR). For the 1,2,3-triazole-5-carboxamide core, the synthetic approach must be modular, allowing for systematic variation at multiple points on the scaffold.

The Premier Synthetic Route: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant known as "click chemistry," is the gold standard for constructing the 1,4-disubstituted 1,2,3-triazole ring.[1][2][6] Its widespread adoption is due to its exceptional reliability, mild reaction conditions, high yields, and remarkable tolerance of a wide array of functional groups—a critical advantage when working with complex molecular architectures.[1]

This process typically involves two key stages: the formation of the triazole ester intermediate and its subsequent conversion to the final carboxamide.

CuAAC_Reaction cluster_0 Step 1: CuAAC Cycloaddition cluster_1 Step 2: Amide Formation Alkyne Terminal Alkyne (R1-C≡CH) Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Alkyne->Catalyst Azide Organic Azide (R2-N3) Azide->Catalyst TriazoleEster 1,2,3-Triazole-5-carboxylate Intermediate Catalyst->TriazoleEster 'Click' Reaction Hydrolysis Ester Hydrolysis (e.g., LiOH) TriazoleEster->Hydrolysis TriazoleEster->Hydrolysis To Amidation CarboxylicAcid Triazole Carboxylic Acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (e.g., HATU) CarboxylicAcid->Coupling Amine Primary/Secondary Amine (R3-NH-R4) Amine->Coupling FinalProduct Final 1,2,3-Triazole-5-carboxamide Coupling->FinalProduct

Figure 1: General Synthetic Workflow.
Experimental Protocol 1: Synthesis of a 1,2,3-Triazole-5-carboxylate Intermediate via CuAAC

This protocol provides a self-validating system for the synthesis of the core triazole ester.

  • Reagent Preparation: In a nitrogen-purged flask, dissolve the terminal alkyne (e.g., ethyl propiolate, 1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.

  • Initiation of Reaction: To the stirred solution from Step 1, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction is often characterized by a color change.

  • Monitoring and Workup: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The structure of the resulting 1,2,3-triazole ester should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][4] The expected high yield and clean conversion serve as an internal validation of the "click" reaction's efficiency.

Experimental Protocol 2: Amide Coupling to Yield Final Derivatives
  • Ester Hydrolysis: Dissolve the triazole ester intermediate (1.0 eq) from Protocol 1 in a suitable solvent system (e.g., THF/water). Add an excess of a base like lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until saponification is complete (monitored by TLC/LC-MS). Acidify the mixture (e.g., with 1N HCl) and extract the triazole carboxylic acid product.

  • Amide Coupling: In an inert atmosphere, dissolve the dried triazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture and stir at room temperature.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete (typically 4-16 hours), perform an aqueous workup and extract the product. Purify via silica gel chromatography or preparative HPLC to yield the final 1,2,3-triazole-5-carboxamide.

  • Final Validation: Confirm the identity and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC. This final validation is non-negotiable before submitting the compound for biological screening.

Part 2: The Early-Stage Research Cascade: A Funnel Approach to Candidate Selection

The journey from a newly synthesized compound to a lead candidate follows a logical, multi-stage screening cascade. This process is designed as a funnel, using progressively more complex and resource-intensive assays to filter a large library of initial compounds down to a few promising leads with a well-defined mechanism of action and favorable drug-like properties.

Screening_Cascade Compound_Library Diverse Compound Library (50-200 Analogs) Primary_Screen Primary Screen: In Vitro Cytotoxicity (e.g., MTT Assay) Against Cancer Cell Lines (A549, HCT-116) Compound_Library->Primary_Screen Hit_Selection Hit Identification (IC50 < 10 µM) Primary_Screen->Hit_Selection SAR_Expansion Hit-to-Lead & SAR Expansion: Synthesize Focused Analogs Hit_Selection->SAR_Expansion ~10-20 Hits Secondary_Assay Secondary / Mechanistic Assays: Target-Based Screen (e.g., EGFR Kinase Assay) Orthogonal Assays (e.g., Apoptosis) SAR_Expansion->Secondary_Assay Lead_Selection Lead Selection (Potency, Selectivity, Initial ADME) Secondary_Assay->Lead_Selection ADME_Profiling Early ADME/Tox Profiling: Solubility, Microsomal Stability, Permeability, Early Safety Lead_Selection->ADME_Profiling ~2-5 Leads Lead_Candidate Lead Candidate for In Vivo Studies ADME_Profiling->Lead_Candidate

Figure 2: A Typical Drug Discovery Screening Cascade.
Stage 1: Primary Screening and Hit Identification

The initial goal is to cast a wide net to identify any compounds with relevant biological activity. For an anticancer program, a cell-based cytotoxicity assay is a robust and cost-effective primary screen.

Experimental Protocol 3: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole-carboxamide derivatives in cell culture medium. Add the compounds to the wells, typically covering a concentration range from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer). Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A "hit" is typically defined as a compound with an IC₅₀ value below a certain threshold (e.g., <10 µM).[3][4]

Stage 2: Hit-to-Lead and SAR Exploration

Once initial hits are identified, the focus shifts to improving their potency and understanding the SAR. This is an iterative cycle of designing new analogs, synthesizing them, and testing them to build a model of which structural features are critical for activity.

Data Presentation: Summarizing SAR Data

The results of these iterative tests are best summarized in a table to clearly visualize trends. For example, by fixing the R1 group and varying the R2 and R3 groups on the carboxamide, one can probe the requirements of that specific pocket of the target protein.

Compound IDR1 (on Triazole)R2 (on Amide Nitrogen)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Notes
LEAD-01 4-Fluorophenyl3-Chlorobenzyl0.750.92Potent hit, halogenation appears favorable.
LEAD-02 4-FluorophenylBenzyl5.26.8Removal of chlorine reduces potency >5-fold.
LEAD-03 4-Fluorophenyl3-Methoxybenzyl3.14.5Electron-donating group is less tolerated than halogen.
LEAD-04 Phenyl3-Chlorobenzyl8.911.2Removal of fluorine from R1 reduces potency significantly.
LEAD-05 4-FluorophenylCyclohexylmethyl15.418.1Aromaticity at R2 seems critical; aliphatic group is poor.

This is a representative table based on common trends observed in medicinal chemistry programs.[2][4][5]

From this hypothetical data, a clear insight emerges: a 4-fluorophenyl group at R1 and a halogenated benzyl group at R2 are key for potent cytotoxic activity. This data-driven hypothesis guides the next round of synthesis.

Stage 3: Mechanistic Insights and Early ADME Profiling

A potent compound is not necessarily a good drug. It is crucial to confirm that the compound works through the intended mechanism of action (MoA) and possesses acceptable "drug-like" properties.

Confirming the Mechanism of Action

If the intended target is a kinase like EGFR, a cell-free enzymatic assay is required to prove direct inhibition.[7]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes EGFR->EGFR Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Inhibitor Triazole-Carboxamide Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Cell_Outcomes Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Outcomes PI3K_AKT->Cell_Outcomes

Figure 3: Simplified EGFR Signaling Pathway Inhibition.

Early ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

A lead candidate must be able to reach its target in the body. Early in vitro ADME assays predict this behavior.

  • Solubility: Poorly soluble compounds often have poor absorption. This is measured via kinetic or thermodynamic solubility assays.

  • Metabolic Stability: Compounds that are rapidly metabolized by the liver will have a short duration of action. The in vitro microsomal stability assay assesses this by incubating the compound with liver microsomes and measuring its disappearance over time.[8]

  • Permeability: To be orally absorbed, a compound must cross the intestinal wall. The PAMPA (Parallel Artificial Membrane Permeability Assay) is a common early screen for this property.

Data Presentation: Lead Candidate Profile

ParameterCompound LEAD-01Desired RangeRationale
Potency
A549 IC₅₀0.75 µM< 1 µMDemonstrates potent cellular activity.
EGFR Kinase IC₅₀0.09 µM< 0.1 µMConfirms on-target potency.
Physicochemical
Kinetic Solubility (pH 7.4)85 µg/mL> 50 µg/mLSufficient solubility reduces risk of poor absorption.
LogP2.81-3Balanced lipophilicity for permeability vs. solubility.[9]
In Vitro ADME
Mouse Microsomal Stability (T½)45 min> 30 minSuggests acceptable metabolic stability for in vivo studies.[8]
PAMPA Permeability (Pe)8.5 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/sPredicts good passive absorption.

This table represents a strong lead candidate profile, justifying advancement into further preclinical studies.

Conclusion and Future Outlook

The discovery and early-stage research of 1,2,3-triazole-5-carboxamide derivatives represent a structured, data-driven process that leverages the power of modern synthetic chemistry and a logical biological screening cascade. The journey from a conceptual scaffold to a viable lead candidate is a testament to the iterative cycle of design, synthesis, testing, and analysis. The modularity afforded by "click chemistry" combined with standard amide coupling provides an ideal platform for rapid SAR exploration.[1][6]

The continued success in identifying potent agents against validated targets like kinases underscores the therapeutic potential of this scaffold.[3][7] Future efforts will likely focus on expanding into new therapeutic areas, incorporating computational chemistry for more predictive compound design, and exploring novel biological targets. The 1,2,3-triazole-5-carboxamide core is not just a chemical entity but a strategic platform poised for continued innovation in the quest for new medicines.

References

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

  • Zhu, C., et al. (2014). Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. Journal of Medicinal Chemistry, 57(10), 4299–4313. [Link]

  • Wongso, H., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 14(5), 923-936. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

  • Sharma, D. K., & Singh, S. (2025). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 25(11), 765-773. [Link]

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  • Al-Warhi, T., et al. (2024). Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. New Journal of Chemistry. [Link]

  • Almalki, A. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897380. [Link]

  • Srivastava, R. P., et al. (1981). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Nucleic Acids Symposium Series, (9), 65-68. [Link]

  • D'Andrea, L. D., et al. (2020). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Bioorganic & Medicinal Chemistry, 28(1). [Link]

  • Jabar, A. A., et al. (2025). DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal of Natural and Applied Sciences, 24(11). [Link]

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Methodological & Application

Synthesis Protocol for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

The 1H-1,2,3-triazole-5-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound biological activities, serving as potent inhibitors of the Wnt/β-catenin signaling pathway, fungicidal agents, and highly selective complex I OXPHOS inhibitors capable of abrogating tumor growth[1].

Synthesizing N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide presents unique challenges due to the highly polar nature of the unprotected triazole ring and its propensity for side reactions during standard peptide coupling. This application note details a highly optimized, self-validating protocol utilizing 1,1'-carbonyldiimidazole (CDI) to achieve clean, high-yielding amidation while avoiding the pitfalls of uronium-based coupling reagents[2].

Structural Dynamics: Tautomerism in 1,2,3-Triazoles

Before executing the synthesis, it is critical to understand the behavior of the starting material. The precursor is commercially available as 1H-1,2,3-triazole-4-carboxylic acid . However, N-unsubstituted 1,2,3-triazoles exist in a state of rapid annular tautomerism in solution, shifting between the 1H, 2H, and 3H forms[3].

Because of this rapid proton exchange, the 4-carboxylic acid and 5-carboxylic acid are functionally identical in solution. Consequently, the final product can be systematically named as either N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide or N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide.

Tautomerism T1 1H-Tautomer (5-carboxamide) T2 2H-Tautomer (4-carboxamide) T1->T2 Rapid H+ transfer T3 3H-Tautomer (4-carboxamide) T2->T3 Rapid H+ transfer

Caption: Annular tautomerism equilibrium of the 1,2,3-triazole core in solution.

Strategic Reagent Selection & Causality

As a Senior Application Scientist, I strongly advise against using standard uronium-based coupling agents (e.g., HATU, HBTU) for unprotected 1H-1,2,3-triazoles. The nucleophilic nitrogen atoms on the triazole ring can competitively attack the uronium species, forming stable, inseparable tetramethylguanidinium adducts.

Why CDI? We utilize 1,1'-carbonyldiimidazole (CDI) because it forms a highly reactive, transient acyl imidazole intermediate. The reaction is driven forward by the irreversible extrusion of carbon dioxide gas[2]. This provides a self-validating mechanism : the cessation of effervescence visually confirms that the carboxylic acid has been fully activated. Furthermore, the only byproduct is imidazole, which is highly water-soluble and easily removed during a simple aqueous workup, eliminating the need for complex chromatography.

Table 1: Coupling Agent Optimization Data
Coupling SystemSolventTemp (°C)Yield (%)Causality & Observations
HATU / DIPEADMF25< 40%Significant uronium adduct formation on the triazole ring.
EDC·HCl / HOBtDCM/DMF2555%Sluggish reaction; difficult removal of urea byproducts.
CDI MeCN 70 > 85% Clean conversion; volatile/water-soluble byproducts[2].

Executable Protocol

Workflow A 1H-1,2,3-Triazole- 4-carboxylic acid B CDI Activation (MeCN, 50°C) A->B 1.1 eq CDI C Acyl Imidazole Intermediate B->C - CO2 (gas) D Aminolysis (+ 4-Chloroaniline) C->D 70°C, 2 h E Target Amide Product D->E - Imidazole

Caption: Step-by-step synthetic workflow utilizing CDI-mediated amidation.

Table 2: Reagent Quantities (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
1H-1,2,3-triazole-4-carboxylic acid113.081.01.13 gStarting Material
1,1'-Carbonyldiimidazole (CDI)162.151.11.78 gActivating Agent
4-Chloroaniline127.571.01.28 gNucleophile
Acetonitrile (Anhydrous)41.05-25 mLSolvent
Step-by-Step Methodology

Phase 1: Carboxylic Acid Activation

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Dissolution : Charge the flask with 1H-1,2,3-triazole-4-carboxylic acid (1.13 g, 10.0 mmol) and anhydrous acetonitrile (25 mL). Note: The suspension may remain slightly heterogeneous until activation begins.

  • Activation : Add CDI (1.78 g, 11.0 mmol) portion-wise over 5 minutes.

  • Validation Check : Observe the immediate evolution of CO2 gas (effervescence). Heat the mixture to 50 °C and stir for 30–45 minutes. The reaction is complete when gas evolution entirely ceases, indicating full conversion to the acyl imidazole intermediate[4].

Phase 2: Aminolysis 5. Coupling : To the activated mixture, add 4-chloroaniline (1.28 g, 10.0 mmol) in a single portion. 6. Heating : Elevate the temperature to 70 °C and maintain stirring for 2 hours[2]. 7. Monitoring : Monitor the reaction via TLC (DCM:MeOH 9:1, UV detection). The highly polar starting acid will disappear, replaced by a new, less polar spot corresponding to the target amide.

Phase 3: Workup and Isolation 8. Precipitation : Remove the heat source and allow the flask to cool to room temperature. Slowly add cold distilled water (30 mL) to the vigorously stirring mixture. The target N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide will precipitate as a solid. 9. Filtration : Collect the precipitate via vacuum filtration using a Büchner funnel. 10. Washing : Wash the filter cake sequentially with cold distilled water (2 × 15 mL) to remove displaced imidazole, followed by cold ethanol (10 mL) to remove any unreacted 4-chloroaniline. 11. Drying : Transfer the solid to a vacuum desiccator and dry under high vacuum overnight to afford the pure product.

Analytical Characterization Guidelines

To verify the integrity of the synthesized compound, perform 1 H NMR (DMSO- d6​ ). Key diagnostic signals include:

  • Triazole C-H : A sharp singlet typically observed downfield around δ 8.50 - 8.80 ppm.

  • Amide N-H : A broad singlet strongly deshielded at δ 10.50 - 10.80 ppm due to hydrogen bonding and the electron-withdrawing nature of the triazole and 4-chlorophenyl rings.

  • Aromatic Protons : Two distinct doublets (an AA'BB' system) around δ 7.40 and 7.80 ppm corresponding to the 4-chlorophenyl moiety.

Sources

Applications of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Oncology

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of chemical and physical properties. This five-membered heterocycle is not merely a passive linker; its dipole moment, ability to form hydrogen bonds, and high stability to metabolic degradation make it an active contributor to the pharmacological profile of a molecule.[1][2][3] In the relentless pursuit of novel anticancer therapeutics, the 1,2,3-triazole carboxamide moiety has emerged as a particularly fruitful area of investigation.[1][4] The structural versatility of this core allows for the strategic placement of various functional groups, enabling the fine-tuning of a compound's interaction with biological targets.[1]

This application note focuses on a specific, yet highly promising, member of this class: N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide . The presence of a 4-chlorophenyl group is a common feature in many kinase inhibitors, suggesting a potential role for this compound in targeting key signaling pathways that are dysregulated in cancer. This document will serve as a technical guide for researchers, providing insights into its potential mechanisms of action, and detailed protocols for its synthesis and biological evaluation in the context of anticancer drug discovery.

Hypothesized Mechanism of Action: Targeting Key Oncogenic Kinases

While direct studies on N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide are emerging, extensive research on analogous compounds provides a strong basis for a hypothesized mechanism of action. Numerous 1,2,3-triazole derivatives have demonstrated potent inhibitory effects against a range of cancer-related protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1]

EGFR Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Molecular docking studies on 1,2,3-triazole carboxamide derivatives have revealed strong binding interactions within the ATP-binding site of EGFR.[1] The triazole and carboxamide moieties can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain, leading to the inhibition of its downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT P Pathway EGFR->PI3K_AKT Activates Compound N-(4-chlorophenyl)-1H- 1,2,3-triazole-5-carboxamide Compound->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition by N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide.

CDK Inhibition: Cell cycle progression is tightly regulated by CDKs, and their dysregulation is a fundamental aspect of cancer. In silico studies have also pointed towards favorable binding affinities of 1,2,3-triazole carboxamides for the active site of the CDK4-Cyclin D3 complex.[1] Inhibition of CDK4 would lead to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.

Applications in Drug Discovery

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide can be utilized in several key areas of drug discovery:

  • Lead Compound for Optimization: With its promising core structure, this compound serves as an excellent starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies, by modifying the substituents on both the phenyl and triazole rings, can lead to the development of analogs with enhanced potency and selectivity.

  • Tool Compound for Target Validation: This molecule can be used as a chemical probe to investigate the role of its potential targets (e.g., EGFR, CDKs) in various cancer models.

  • Fragment-Based Drug Discovery: The core N-phenyl-1H-1,2,3-triazole-5-carboxamide can be considered a valuable fragment for screening against a wide range of biological targets.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

This protocol outlines a general and robust method for the synthesis of the title compound, leveraging the principles of "click chemistry."

Synthesis_Workflow Start Starting Materials: - Ethyl propiolate - 4-chloroaniline Step1 Step 1: Azide Formation (4-chloroaniline -> 4-chlorophenyl azide) Start->Step1 Step2 Step 2: Cycloaddition (Click Chemistry) (4-chlorophenyl azide + Ethyl propiolate -> Triazole Ester) Step1->Step2 Step3 Step 3: Saponification (Triazole Ester -> Triazole Carboxylic Acid) Step2->Step3 Step4 Step 4: Amide Coupling (Triazole Carboxylic Acid + 4-chloroaniline -> Final Compound) Step3->Step4 Purification Purification (Column Chromatography/Recrystallization) Step4->Purification Characterization Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization

Caption: General workflow for the synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide.

Materials:

  • 4-chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Ethyl propiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 4-chlorophenyl azide: a. Dissolve 4-chloroaniline in a mixture of HCl and water, and cool to 0 °C in an ice bath. b. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. c. Stir the resulting diazonium salt solution for 30 minutes at 0 °C. d. Add a solution of sodium azide in water dropwise. e. Allow the reaction to warm to room temperature and stir for 2-3 hours. f. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate: a. In a round-bottom flask, dissolve 4-chlorophenyl azide and ethyl propiolate in a 1:1 mixture of tert-butanol and water. b. Add sodium ascorbate followed by copper(II) sulfate pentahydrate. c. Stir the reaction mixture vigorously at room temperature overnight. d. Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid: a. Dissolve the triazole ester from the previous step in a mixture of THF and water. b. Add lithium hydroxide and stir at room temperature until the saponification is complete (monitor by TLC). c. Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. d. Filter the solid, wash with cold water, and dry under vacuum.

  • Synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: a. To a solution of the triazole carboxylic acid in DCM, add 4-chloroaniline, PyBOP, and DIPEA. b. Stir the reaction mixture at room temperature overnight. c. Dilute with DCM, wash with 1N HCl, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate. e. Purify the final compound by column chromatography or recrystallization.

Self-Validation: Each step should be monitored by TLC to ensure complete conversion. The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of the compound on cancer cell lines.

MTT_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Treat with Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, PANC-1)[1]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Add the diluted compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The assay should be performed in triplicate and repeated at least three times. The positive control should yield an IC₅₀ value within the expected range.

Data Presentation

While specific experimental data for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is not yet widely published, the following table presents data for structurally related compounds to provide a benchmark for expected activity.

Table 1: In Vitro Cytotoxic Activity of Selected 1,2,3-Triazole Carboxamide Derivatives

Compound IDR Group on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
5f 4-OCH₃A-549Significant[1]
5i 4-ClHeLaSignificant[1]
5j 4-FPANC-1Significant[1]
5m 3,4-di-ClHCT-116Significant[1]
Note: "Significant" indicates that the study reported notable activity, but did not always provide a specific IC₅₀ value in the abstract.

Conclusion and Future Directions

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide represents a compelling scaffold for the development of novel anticancer agents. Its synthesis is straightforward, and the established biological activity of its analogs against key oncogenic targets like EGFR provides a strong rationale for its investigation. The protocols detailed in this guide offer a clear path for researchers to synthesize and evaluate this compound, contributing to the growing body of knowledge on 1,2,3-triazole carboxamides in oncology. Future work should focus on elucidating its precise molecular target(s), optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in preclinical in vivo models.

References

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

  • Lv, K., et al. (2021). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 26(11), 3375. [Link]

  • Wang, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]

  • Ghasemi, H., et al. (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. Scientific Reports, 14(1), 16035. [Link]

  • Prasad, D. J., et al. (2016). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). RSC Advances, 6(78), 74828-74840. [Link]

  • Gudipati, R., & Seru, G. (2024). Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica, 16(4), 1-15. [Link]

  • Tu, Z., et al. (2016). Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. Molecules, 21(9), 1229. [Link]

  • De Rycker, M., et al. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 61(23), 10565-10583. [Link]

  • Li, L., et al. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][2][5]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European Journal of Medicinal Chemistry, 207, 112703. [Link]

  • Wang, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]

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N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide cell culture dosing guidelines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Dosing of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and application of the novel compound N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide in cell culture-based assays. Given the limited public data on this specific molecule, this guide establishes a foundational workflow, beginning with essential preliminary characterization, including solubility assessment and stock solution preparation. It further details a systematic approach to determine the optimal dosing range for cytotoxicity and functional studies through dose-response experiments. A detailed protocol for the widely used MTT assay is provided as a primary method for evaluating cytotoxic effects. The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for this and other novel small molecules.

Introduction and Preliminary Considerations

The 1,2,3-triazole carboxamide scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents.[1] Some analogues have demonstrated potent and selective cytotoxic activity against human cancer cell lines, operating at nanomolar concentrations.[2] The subject of this guide, N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, represents a novel investigational compound. An accurate and systematic evaluation of its biological effects in vitro is a critical first step in the drug discovery process.[3][4]

The primary challenge with any new compound is the absence of established protocols. Therefore, a methodical approach is required to determine its fundamental physicochemical properties and its impact on cellular systems. The goal of this guide is to provide a self-validating framework that enables researchers to move from a powdered compound to a robust, reproducible cell-based assay.

Core Principle: Every new compound must be treated as a unique entity. The protocols below provide a standard workflow, but the researcher must be prepared to optimize steps based on empirical observations.

Compound Characterization and Stock Solution Preparation

Accurate concentration is the bedrock of reliable pharmacological data.[5] Before initiating any biological experiments, it is imperative to prepare a stable, concentrated stock solution from which all working concentrations will be derived.

Physicochemical Properties
  • Chemical Formula: C₉H₆ClN₄O

  • Molecular Weight (MW): 221.63 g/mol

  • Purity: Sourcing documentation should confirm the purity of the compound (ideally >95%). Impurities can confound experimental results.

Solubility Assessment

The choice of solvent is critical, as many organic small molecules have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for cell culture due to its high solvating power and compatibility with most assays at low final concentrations.[6][7]

Protocol: Small-Scale Solubility Test

  • Weigh approximately 1-2 mg of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide into a sterile microcentrifuge tube.

  • Add a small, precise volume of 100% DMSO (e.g., 50 µL) to achieve a high theoretical concentration (e.g., 20-40 mg/mL or ~90-180 mM).

  • Vortex vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes can be attempted.[7]

  • Visually inspect for any precipitate. A completely clear solution indicates good solubility at that concentration.

  • If solubility is poor, other organic solvents like ethanol or DMF may be tested, but their potential for cell toxicity at working concentrations must be considered.[8] For most applications, DMSO is preferred.[7][9]

Preparation of a High-Concentration Stock Solution

Once solubility in DMSO is confirmed, a primary stock solution should be prepared. A concentration of 10 mM is a standard starting point for a novel compound.[5][9]

Protocol: 10 mM Stock Solution in DMSO

  • Accurately weigh out 2.22 mg of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (or a larger mass for a greater volume).

  • Using the formula: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol )) , calculate the required volume of DMSO.

    • Example Calculation for 2.22 mg:

      • Volume (L) = 0.00222 g / (0.010 mol/L * 221.63 g/mol ) = 0.001 L = 1.0 mL

  • Aseptically add 1.0 mL of sterile, cell culture-grade DMSO to the vial containing the compound.

  • Vortex until the compound is completely dissolved. Ensure no particulate matter is visible.

  • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability.

Workflow for Compound Preparation

G cluster_prep Phase 1: Preparation Compound Weigh Compound (Purity >95%) Solvent Select Solvent (Default: DMSO) Compound->Solvent Sol_Test Soluble at Target Conc.? Solvent->Sol_Test Prep_Stock Prepare High-Conc. Stock (e.g., 10 mM) Sol_Test->Prep_Stock Yes Adjust_Conc Adjust Target Conc. or Test New Solvent Sol_Test->Adjust_Conc No Aliquot Aliquot & Store at -20°C / -80°C Prep_Stock->Aliquot Adjust_Conc->Sol_Test

Caption: Workflow for solubility testing and stock solution preparation.

Determination of Working Concentration Range

Before conducting functional assays, it is essential to determine the concentration range over which the compound affects cell viability. A dose-response study is fundamental for quantifying a drug's potency, typically by determining the IC₅₀ value (the concentration that inhibits 50% of a measured response).[10]

Cell Line Selection

The choice of cell lines should be guided by the research question. Given that related triazole carboxamides have shown anticancer activity[1][2], a logical starting point includes:

  • A panel of human cancer cell lines from different tissues (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • A non-cancerous human cell line (e.g., HEK293 - embryonic kidney, HaCaT - keratinocyte) to assess potential selective toxicity.[2]

Protocol: Dose-Response Experiment to Determine IC₅₀

This protocol uses a 96-well plate format and is designed to identify the cytotoxic range of the compound over a 48- or 72-hour period.

Materials:

  • Selected cell lines in logarithmic growth phase.[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 10 mM stock solution of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide in DMSO.

  • Sterile 96-well flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Ensure viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[10]

  • Compound Dilution (Serial Dilution):

    • Perform serial dilutions of the 10 mM stock solution in complete culture medium to prepare working solutions. It is crucial to ensure the final DMSO concentration remains constant across all wells and is non-toxic (ideally ≤0.1%).[6][7]

    • Wide Range Finding: For the first experiment, test a broad range of concentrations with logarithmic spacing (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[11]

    • Refined Range: Based on the initial results, perform a second experiment with more points around the suspected IC₅₀ (e.g., 2-fold serial dilutions).

  • Cell Treatment:

    • Carefully add the prepared drug dilutions to the appropriate wells. For example, add 100 µL of a 2X working solution to the 100 µL of medium already in the wells.

    • Include Critical Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration. This is your 100% viability control.[10]

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

      • Media Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation:

    • Incubate the treated plates for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[10] A 48- or 72-hour endpoint is common for assessing effects on proliferation.

  • Viability Assessment (MTT Assay):

    • Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[12]

    • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Subtract the average absorbance of the media blank wells from all other values.

  • Calculate the Percentage Viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the drug concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC₅₀ value.[10]

Workflow for Dose-Response Cytotoxicity Assay

G cluster_assay Phase 2: Dose-Response Assay Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Prepare_Dilutions 3. Prepare Serial Dilutions (Include Vehicle Control) Incubate1->Prepare_Dilutions Treat 4. Treat Cells with Compound Dilutions Prepare_Dilutions->Treat Incubate2 5. Incubate for Assay Duration (48-72h) Treat->Incubate2 Add_Reagent 6. Add Viability Reagent (e.g., MTT, MTS) Incubate2->Add_Reagent Read_Plate 7. Read Plate (Spectrophotometer) Add_Reagent->Read_Plate Analyze 8. Analyze Data: Calculate % Viability Determine IC50 Read_Plate->Analyze

Caption: Experimental workflow for determining the IC₅₀ value.

Mechanistic Considerations and Further Studies

While the IC₅₀ value provides a measure of potency, it does not reveal the mechanism of cell death. Related triazole compounds have been shown to induce apoptosis.[1][2] Should N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide prove to be a potent cytotoxic agent, further assays would be warranted.

Potential Mechanisms to Investigate:

  • Apoptosis: Assays for caspase activation (Caspase-3/7), PARP cleavage, or Annexin V/PI staining can confirm an apoptotic mechanism.

  • Cell Cycle Arrest: Flow cytometry analysis of DNA content can determine if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, G2/M).

  • DNA Damage: The Comet assay or staining for γH2AX foci can reveal if the compound induces DNA damage, a common mechanism for anticancer drugs.[2]

Hypothetical Apoptosis Induction Pathway

G Compound N-(4-chlorophenyl)-1H- 1,2,3-triazole-5-carboxamide Mito Mitochondrial Stress (Bax/Bak activation) Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cas9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Summary and Best Practices

  • Validate Solubility: Always perform a solubility test before preparing a large stock solution.

  • Use a Single, High-Quality Stock: Prepare a concentrated stock in 100% DMSO, aliquot, and store at -80°C to ensure consistency across experiments.

  • Control Your Solvent: The final concentration of DMSO in the culture medium should be consistent across all treatments and below 0.5%, ideally ≤0.1%. Always include a vehicle-only control.

  • Determine Potency First: Conduct dose-response experiments to find the IC₅₀ before proceeding to more complex mechanistic studies. Use concentrations around the IC₅₀ for subsequent experiments.

  • Think Reproducibility: Document all steps, including cell seeding densities, incubation times, and stock concentrations, to ensure your results can be reproduced by others.

References

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
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  • Sun, P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819.
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  • Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder. Thermo Fisher Scientific.
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  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 1234.
  • Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry, 241, 114633.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
  • ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate.
  • Chen, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 895.
  • ChemicalBook. (n.d.). N-(4-CHLOROPHENYL)-4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE. ChemicalBook.
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  • Bautista-Ávila, M., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(3), 365-381.

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Application Note: Reagent Selection and Synthetic Protocols for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Structural Nuance

The compound N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide belongs to a critical class of heterocyclic scaffolds heavily utilized in modern drug discovery, particularly in the development of anti-influenza A agents targeting viral nucleoproteins[1] and novel anticancer therapeutics[2].

Expert Insight on Tautomerism: Before initiating synthesis, it is vital to understand the structural dynamics of the 1H-1,2,3-triazole ring. When the nitrogen atoms are unsubstituted, the molecule undergoes rapid annular tautomerism in solution, with the proton exchanging freely between the N1, N2, and N3 positions[3]. Because of this dynamic equilibrium, a substituent at the 5-position is chemically and physically equivalent to a substituent at the 4-position. While IUPAC nomenclature rules often default to naming these derivatives as "4-carboxamides," the designation "5-carboxamide" is synonymous and widely accepted in medicinal chemistry literature[4].

Mechanistic Rationale & Reagent Causality

The most reliable, scalable, and regioselective method for preparing this target is the convergent amidation of 1H-1,2,3-triazole-4-carboxylic acid with 4-chloroaniline[5].

The Kinetic Challenge: 4-Chloroaniline is a deactivated, poor nucleophile due to the electron-withdrawing nature of the para-chloro substituent. Standard Fischer esterification conditions or weak carbodiimide coupling agents (like EDC alone) will result in poor yields and unreacted starting materials.

To overcome this kinetic barrier, we must utilize highly reactive coupling agents that form an activated acyl intermediate:

  • CDI (1,1'-Carbonyldiimidazole): Preferred for scale-up. It forms a highly reactive acyl-imidazole intermediate. The reaction releases CO₂ gas, providing a visual, self-validating cue that the carboxylic acid has been successfully activated.

  • HATU: Preferred for micro-scale discovery chemistry. It generates an extremely reactive HOAt ester, driving the amidation of deactivated anilines to completion rapidly[2].

Table 1: Reagent Matrix & Equivalents
ReagentRoleEq.Mechanistic Rationale & Causality
1H-1,2,3-Triazole-4-carboxylic acid Core Scaffold1.0Provides the tautomeric triazole core. Must be completely dry to prevent hydrolysis of coupling agents.
4-Chloroaniline Nucleophile1.1The para-chloro group deactivates the amine; a slight excess ensures complete consumption of the activated acyl species.
CDI orHATU Coupling Agent1.2CDI activates the acid via an acyl-imidazole; HATU forms a highly reactive HOAt ester to overcome the poor nucleophilicity of the aniline.
DIPEA (If using HATU)Base2.5Non-nucleophilic base required to deprotonate the carboxylic acid and neutralize the HOAt byproducts without interfering in the coupling.
Anhydrous DMF SolventN/AHighly polar, aprotic solvent required to solubilize the highly polar 1H-triazole precursor while supporting the polar transition states.

Experimental Protocols

Protocol A: CDI-Mediated Amidation (Optimized for Scalability)

This protocol is designed as a self-validating system; the visual evolution of gas confirms the critical activation step.

  • Activation: Suspend 1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Coupling Agent Addition: Add CDI (1.2 eq) portion-wise at room temperature.

  • Self-Validation Check: Observe the reaction mixture for effervescence (release of CO₂ gas). Stir the mixture at 50 °C for 45 minutes until gas evolution completely ceases, indicating the quantitative formation of the acyl-imidazole intermediate.

  • Nucleophilic Addition: Cool the mixture to room temperature and add 4-chloroaniline (1.1 eq) in a single portion.

  • Amidation: Heat the reaction to 70 °C and stir for 3–4 hours. Monitor via LC-MS for the disappearance of the acyl-imidazole mass.

  • Workup: Cool to room temperature and quench by pouring the mixture into ice-cold water (3x volume of DMF). The product, N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: HATU-Mediated Amidation (Optimized for High-Yield Discovery)

This protocol utilizes superior leaving group kinetics to force the reaction of the deactivated aniline.

  • Preparation: Dissolve 1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) and 4-chloroaniline (1.1 eq) in anhydrous DMF (0.1 M) under nitrogen.

  • Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation & Coupling: Cool the flask to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. The solution will typically turn a deep yellow/orange as the active HOAt ester forms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography if necessary.

In-Process Quality Control & Troubleshooting

Table 2: Self-Validation and Troubleshooting Parameters
Observation / IssueDiagnostic MethodRoot CauseCorrective Action
No effervescence during CDI addition Visual inspectionWet solvent or degraded CDI reagent.Use freshly opened anhydrous DMF and verify CDI integrity.
Incomplete conversion of aniline LC-MS ([M+H]⁺ = 223.1 expected)Deactivated nucleophile kinetics.Increase reaction temperature to 80 °C or add a catalytic amount of DMAP.
Formation of symmetrical urea byproduct LC-MS / NMRExcess coupling agent reacting directly with the aniline.Ensure complete activation of the carboxylic acid before adding the aniline (Protocol A).

Mechanistic Workflow Diagram

The following diagram maps the logical flow and chemical causality of the amidation sequence, highlighting the transition from the stable precursors to the highly reactive intermediate, and finally to the target carboxamide.

Pathway cluster_0 Phase 1: Carboxylic Acid Activation cluster_1 Phase 2: Nucleophilic Amidation Acid 1H-1,2,3-Triazole-4-carboxylic acid ActiveInt Activated Acyl-Imidazole / OAt Ester Acid->ActiveInt Base (DIPEA), Solvent (DMF) Reagent Coupling Agent (CDI / HATU) Reagent->ActiveInt Product N-(4-chlorophenyl)-1H-1,2,3- triazole-5-carboxamide ActiveInt->Product Nucleophilic Acyl Substitution Amine 4-Chloroaniline Amine->Product Addition-Elimination

Mechanistic workflow for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide synthesis.

References

  • Benchchem. Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Detailed Protocol for Researchers.4

  • PubMed (NIH). Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein.1

  • Taylor & Francis. Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives.2

  • PMC (NIH). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.5

  • Thieme Connect. Product Class 13: 1,2,3-Triazoles.3

Sources

Application Notes and Protocols for In Vivo Administration of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the selection of administration routes and detailed protocols for the in vivo delivery of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, a representative small molecule that may present formulation challenges due to presumed low aqueous solubility. As a member of the triazole carboxamide class, this compound's journey from bench to preclinical model is critically dependent on a well-defined administration strategy. This guide moves beyond simple procedural lists to provide the underlying scientific rationale for methodological choices, ensuring that researchers can design and execute robust, reproducible, and ethically sound in vivo studies. We will cover pre-formulation analysis, strategic route selection, vehicle formulation, and detailed step-by-step protocols for oral, intraperitoneal, intravenous, and subcutaneous administration in rodent models.

Section 1: Foundational Steps: Pre-formulation and Compound Characterization

Before any in vivo administration can be attempted, a thorough understanding of the physicochemical properties of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is essential.[1] These properties dictate the compound's behavior in biological systems and are the primary determinants of a successful formulation and delivery strategy. The initial experimental work should focus on determining the parameters outlined in Table 1.

Rationale for Characterization: The success of in vivo studies hinges on achieving consistent and predictable systemic exposure of the test compound.[1] Without understanding properties like solubility and lipophilicity, researchers risk poor bioavailability, inconsistent results, and misinterpretation of efficacy or toxicity data. For instance, a compound that precipitates in the peritoneal cavity after an IP injection will not yield meaningful data.[2] Therefore, this characterization phase is a non-negotiable prerequisite for advancing a compound into animal studies.

Table 1: Essential Physicochemical Properties for In Vivo Formulation

Property Experimental Method Rationale & Implication for Formulation
Aqueous Solubility Kinetic or thermodynamic solubility assays in water and relevant buffers (e.g., pH 1.2, 6.8, 7.4) Directly determines if an aqueous solution is feasible. Low solubility (<10 µg/mL) necessitates the use of co-solvents, surfactants, or suspension formulations.
Lipophilicity (LogP/LogD) HPLC-based or shake-flask methods Predicts the compound's affinity for lipid vs. aqueous environments. High LogP values often correlate with low aqueous solubility and potential for high protein binding.
pKa Potentiometric titration or UV-spectroscopy Identifies ionizable groups and the compound's charge state at different physiological pH values, which significantly impacts solubility and membrane permeability.

| Solid-State Properties | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Determines if the compound is crystalline or amorphous. The solid form profoundly affects the dissolution rate and, consequently, oral absorption.[1] |

Section 2: Strategic Selection of an In Vivo Administration Route

The choice of administration route is a critical decision driven by the scientific objective of the study.[3] A route chosen for a rapid-onset pharmacokinetic (PK) study will differ from one used for a chronic efficacy model.[2] Each route has distinct advantages and limitations regarding speed of absorption, bioavailability, and practical feasibility.

dot

Caption: Workflow for selecting an appropriate in vivo administration route.

Table 2: Comparison of Common Administration Routes in Rodents

Route Onset of Action Bioavailability (F%) Common Use Case Pros Cons
Intravenous (IV) Immediate 100% (by definition) Definitive PK studies, acute pharmacology Direct systemic access, precise dose delivery.[2] Technically challenging, low volume, potential for embolism.[4][5]
Intraperitoneal (IP) Rapid High but variable (often >80%) Efficacy studies, rapid compound screening Easier than IV, allows larger volumes.[2] Risk of injection into organs, potential for local irritation, first-pass effect partially avoided.[6][7]
Oral (PO) Slow Variable (low to high) Efficacy studies mimicking clinical use Most common clinical route, convenient for chronic dosing.[8] Subject to first-pass metabolism, variable absorption, requires conscious animal.

| Subcutaneous (SC) | Slow / Sustained | High but can be slow | Sustained release studies, fluid therapy | Simple procedure, minimal stress, slow absorption can be an advantage.[9][10] | Slower onset, potential for local irritation, limited volume per site.[11] |

Section 3: Vehicle Selection and Formulation Development

For a novel compound like N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, which is likely poorly soluble in water, vehicle selection is a process of empirical testing guided by the compound's physicochemical properties.[12][13][14] The goal is to create a safe, stable, and homogenous formulation that allows for accurate dosing.

A Tiered Approach to Vehicle Selection:

  • Tier 1: Aqueous Vehicles. Always start with the simplest options. Test solubility in sterile Water for Injection and 0.9% Saline. If the required dose cannot be dissolved, proceed to Tier 2.

  • Tier 2: Aqueous Suspensions. For oral or IP administration, a uniform suspension is often the most practical approach.[15] This involves reducing the particle size of the compound (micronization) and suspending it in an aqueous medium with a suspending agent.

  • Tier 3: Co-Solvent Systems. For IV administration where a solution is mandatory, or for other routes if suspensions are not viable, co-solvent systems can be used. These must be selected carefully due to potential toxicity.[12]

dot

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Table 3: Common Vehicles for Preclinical Studies

Vehicle Composition Route(s) Key Considerations
0.9% Saline 0.9% (w/v) NaCl in Water IV, IP, SC, PO Isotonic and well-tolerated; only suitable for water-soluble compounds.[12]
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) 0.5% (w/v) MC or CMC in water PO, IP, SC Standard for aqueous suspensions; increases viscosity to prevent settling.[12][15]
PEG 400 Polyethylene glycol 400 IV, IP, SC, PO Common co-solvent, but can cause hemolysis or neurotoxicity at high concentrations.[12] Often used in combination (e.g., 30% PEG 400 in saline).
DMSO Dimethyl sulfoxide IP, SC (rarely IV) Powerful solvent, but has inherent biological activity and can cause significant local irritation and toxicity.[12] Use should be minimized (<10% of final volume).

| 5% Dextrose in Water (D5W) | 5% (w/v) Dextrose in Water | IV, IP, SC | Alternative to saline, can be useful for compounds sensitive to chloride ions. |

Protocol: Preparation of a 0.5% Methylcellulose Suspension

  • Preparation of 0.5% MC Vehicle: a. Heat approximately half the final required volume of sterile water to 60-80°C. b. Slowly add 0.5% (w/v) methylcellulose powder while stirring vigorously to disperse. c. Add the remaining volume as cold sterile water and continue to stir until a clear, uniform solution is formed. d. Allow the solution to cool to room temperature. Store at 4°C.

  • Preparation of Compound Suspension: a. Weigh the required amount of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide powder. For improved homogeneity, micronize the powder if necessary. b. Use a mortar and pestle to triturate the powder with a small amount of the 0.5% MC vehicle to create a smooth, uniform paste.[15] c. Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration. d. Maintain continuous stirring (e.g., with a small magnetic stir bar) until just before administration to ensure homogeneity.

Section 4: Detailed In Vivo Administration Protocols

The following protocols are adapted from established institutional guidelines and best practices. All procedures must be performed by trained personnel in accordance with an approved animal care and use protocol.[6][11][16][17]

Oral Gavage (PO) in Mice and Rats

Principle: Direct delivery of a precise volume of formulation into the stomach using a specialized feeding tube.[16][17][18]

dot

Caption: Simplified workflow for the oral gavage procedure.

Materials:

  • Appropriately sized gavage tubes (Mouse: 18-20 gauge, 1.5 inches; Rat: 16-18 gauge, 2-3 inches) with a rounded tip.[16][18][19]

  • Syringes, scale, formulation.

Protocol:

  • Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[16][17][18]

  • Measure the gavage tube against the animal from the tip of the nose to the last rib to ensure it will reach the stomach without causing perforation.[16][17] Mark the tube if necessary.

  • Properly restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the tube down the esophagus.[18][20]

  • Insert the gavage tube into the diastema (gap behind the incisors) and gently advance it along the roof of the mouth.[16][19] The animal may swallow, which aids passage.

  • The tube should pass smoothly into the esophagus. If any resistance is met, withdraw immediately and restart. Forcing the tube can cause fatal esophageal or tracheal injury.[16][17][20]

  • Once the tube is in place, administer the substance slowly and steadily.[16]

  • After administration, withdraw the tube gently in a single, smooth motion.[16]

  • Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[16][20]

Intraperitoneal (IP) Injection in Mice and Rats

Principle: Injection of the substance into the peritoneal cavity, where it is absorbed into systemic circulation via the portal vein and mesenteric vasculature.[2]

dot

Caption: Simplified workflow for the intravenous tail vein injection.

Materials:

  • Appropriate animal restrainer.

  • Heat source (e.g., warming pad or heat lamp).

  • Sterile needles (Mouse: 27-30 gauge; Rat: 25-27 gauge). [4][21][22]* Sterile syringes, 70% alcohol, gauze.

Protocol:

  • Warm the animal for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access. [4][23][22]2. Place the animal in a suitable restrainer.

  • Identify one of the two lateral tail veins. Wipe the tail with alcohol.

  • Starting towards the distal end of the tail, insert the needle (bevel up) into the vein at a very shallow angle, nearly parallel to the tail. [4][23][21][24]5. Successful entry may be indicated by a small "flash" of blood in the needle hub. [5][23]6. Inject the substance slowly. If the needle is correctly placed, there should be no resistance, and the vein may appear to "blanch" (clear) as the solution displaces the blood. [21]If a subcutaneous bleb or swelling appears, the injection is extravascular; stop immediately, withdraw, and re-attempt at a more proximal site. [4][23]7. Do not make more than two attempts per vein. [21]8. After successful injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding. [4]

Subcutaneous (SC or SQ) Injection in Mice and Rats

Principle: Injection into the loose connective tissue space between the skin and the underlying muscle, allowing for slow and sustained absorption. [9][25] dot

Caption: Simplified workflow for the subcutaneous injection procedure.

Materials:

  • Sterile syringes.

  • Sterile needles (25-27 gauge). [10][11] Protocol:

  • Restrain the animal. For SC injections, this typically involves scruffing the loose skin over the shoulders and back. [10][24][25]2. Using your non-dominant hand, lift the scruffed skin to create a "tent". [9][24]3. With your dominant hand, insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body. [11]4. Gently aspirate to ensure a blood vessel has not been entered. If blood appears, withdraw and re-attempt. [10][11][25]5. If aspiration is clear, inject the substance. A small fluid bleb will form under the skin.

  • Withdraw the needle and release the animal. The injection site may be gently massaged to help disperse the fluid.

Section 5: Post-Administration Monitoring and Data Integrity

Following any administration procedure, diligent animal monitoring is crucial for both animal welfare and data quality.

  • Immediate Monitoring (5-15 minutes post-dose): Observe for signs of acute distress, respiratory changes (especially after oral gavage), bleeding at the injection site, or adverse reactions to the vehicle or compound. [16]* Routine Monitoring: Check animals according to the schedule defined in the experimental protocol. Look for changes in weight, behavior, food/water intake, and any signs of local irritation or inflammation at injection sites.

  • Data Interpretation: The chosen route and vehicle can significantly influence the pharmacokinetic profile of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide. [26][27][28]It is critical to include vehicle-only control groups to ensure that any observed effects are due to the compound itself and not the formulation. [12]

Conclusion

The successful in vivo evaluation of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is fundamentally dependent on a methodical and well-reasoned approach to its administration. This begins with thorough physicochemical characterization, which informs the rational selection of a delivery vehicle and administration route aligned with the study's scientific goals. By adhering to the detailed, validated protocols presented in this guide, researchers can enhance the quality and reproducibility of their data, ensure the ethical treatment of laboratory animals, and confidently advance their understanding of this and other novel chemical entities.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Mlynarczyk, A., & Dylag, M. (n.d.). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
  • UBC Animal Care Committee. (2020, December 15). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP.
  • IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Texas Tech University Institutional Animal Care and Use Committee. (2022, June). Intravenous Tail Vein Injections.
  • Groll, A. H., et al. (n.d.). Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives.
  • OACU. (n.d.). Rodent Administration Route Tutorial.
  • UQBR. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats.
  • UQBR. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
  • UQBR. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
  • University Animal Care. (n.d.). Rodent Subcutaneous (SQ/SC) Administration.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • UNC Research. (n.d.). Mouse Handling & Techniques.
  • Unknown. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats.
  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
  • Lopes, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 82-93.
  • Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165-3169.
  • WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • IACUC UCSF. (n.d.). Lateral Tail Vein Injection in Mice and Rats. Retrieved from University of California, San Francisco.
  • UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.
  • Virginia Tech IACUC. (2017, December 12). SOP: Mouse Intravenous Injections.
  • Queen's University Animal Care Committee. (2011, July 7). Intraperitoneal Injection in Rats.
  • Gages, S.L., et al. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Wikipedia. (n.d.). Route of administration.
  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection.
  • Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo.
  • BenchChem. (n.d.). Technical Support Center: GSK2188931B Vehicle Selection for In Vivo Delivery.
  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacological and Toxicological Methods, 97, 106563.
  • ERBC Group. (n.d.). Routes of administration.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to solubilize highly crystalline, hydrogen-bond-rich heterocyclic scaffolds. N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide presents a classic physicochemical challenge. While the 1,2,3-triazole class is renowned for its broad biological activity 1, the combination of a rigid planar structure, multiple hydrogen bond donors/acceptors, and a lipophilic chlorophenyl ring leads to a massive crystal lattice energy.

This guide explains the causality behind these solubility issues and provides self-validating protocols to ensure your in vitro and cell-based assays yield reliable data.

The Mechanistic Root of the Problem

To troubleshoot solubility, we must first understand the molecular forces at play:

  • Intermolecular Hydrogen Bonding: The 1H-1,2,3-triazole ring and the carboxamide moiety form extensive intermolecular networks. The N-H of the amide and the N-H of the triazole act as strong donors, while the carbonyl oxygen and triazole nitrogens act as acceptors.

  • The "DMSO Crash" Phenomenon: Pure Dimethyl Sulfoxide (DMSO) can disrupt these interactions by acting as a strong hydrogen bond acceptor. However, when this DMSO stock is introduced into aqueous media (like PBS or cell culture media), the DMSO molecules preferentially hydrogen-bond with water. This solvent displacement strips the solvation shell from the triazole compound, forcing it to rapidly re-aggregate and precipitate 2.

Workflow Solid N-(4-chlorophenyl)-1H-1,2,3- triazole-5-carboxamide (Crystalline Solid) DMSO Add Anhydrous DMSO (H-Bond Acceptor) Solid->DMSO Energy Apply Heat (37°C) & Bath Sonication DMSO->Energy Disrupt Lattice Energy Solution True Monomeric Solution (10 mM in 100% DMSO) Energy->Solution Centrifuge to Verify Aqueous Dilution into Aqueous Media (Buffer/Cell Culture) Solution->Aqueous Final DMSO < 1% Competition Solvent Competition: DMSO binds H2O instead of Drug Aqueous->Competition Precipitate Thermodynamic 'Crash' (Re-aggregation & Precipitation) Competition->Precipitate Poor Aqueous Sol. Rescue Rescue Strategy: Use Co-solvents / Cyclodextrins Precipitate->Rescue

Mechanistic pathway of DMSO solvation and subsequent aqueous precipitation ("DMSO Crash").

Step-by-Step Troubleshooting Methodologies
Protocol A: Optimized Solubilization in 100% DMSO

Causality: Old DMSO absorbs atmospheric moisture, which drastically reduces the solubility of lipophilic compounds 3. Acoustic cavitation from sonication provides the localized energy required to break the crystal lattice.

  • Desiccation: Ensure the N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide powder is completely dry (store in a desiccator over silica gel).

  • Solvent Quality: Open a fresh ampoule of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Incremental Addition: Add the anhydrous DMSO to the pre-weighed powder to target a 10 mM stock concentration. Do not vortex immediately, as this can cause the powder to adhere to the upper walls of the tube.

  • Thermal Sonication: Place the tube in a bath sonicator heated to 37°C for 10-15 minutes.

  • Self-Validation Step: Centrifuge the stock solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet forms, the compound is merely in suspension. You must either add more DMSO or proceed to advanced formulation strategies.

Protocol B: Preventing Aqueous Precipitation in Assays

Causality: Rapid localized changes in solvent polarity trigger nucleation. Controlling the mixing kinetics and shielding the hydrophobic core prevents the "DMSO crash".

  • Pre-warming: Warm both the 10 mM DMSO stock and the target aqueous media (e.g., RPMI-1640) to 37°C prior to mixing.

  • Rapid Dispersion: Add the DMSO stock dropwise into a rapidly stirring vortex of the aqueous media. Never add the aqueous media directly to the DMSO stock.

  • Self-Validation Step: Measure the turbidity of the final assay plate using a nephelometer 1. An increase in baseline absorbance/scattering compared to a vehicle control indicates micro-precipitation.

Quantitative Solubility Profiles

To aid in experimental design, the following table summarizes the expected solubility behaviors of triazole-carboxamide derivatives across different solvent systems.

Solvent SystemEstimated Solubility LimitVisual StateRecommended Application
100% Anhydrous DMSO (Fresh) >10 mMClear SolutionLong-term stock storage (-20°C)
100% Hydrated DMSO (Old bottle) <2 mMMicro-suspensionNot Recommended
Aqueous Media (1% DMSO final) <10 µMVisible PrecipitationIn vitro assays (requires optimization)
Aqueous Media + 10% HP- β -CD ~50-100 µMClear SolutionCell-based assays & in vivo dosing
Frequently Asked Questions (FAQs)

Q1: I can see crystals forming when I add my 10 mM DMSO stock to cell culture media. What is happening? A1: This is the classic "DMSO crash." DMSO is a powerful solvent because it acts as a strong hydrogen-bond acceptor. However, when you dilute this stock into an aqueous environment, the DMSO molecules preferentially hydrogen-bond with water molecules. This strips the solvation shell away from your triazole derivative. Because the compound has poor intrinsic aqueous solubility, the exposed molecules rapidly re-aggregate via hydrophobic interactions and intermolecular hydrogen bonding, forming a precipitate 2.

Q2: Can I add a little bit of acid or base to the DMSO to improve solubility? A2: While adjusting the pH might transiently improve solubility in the pure DMSO stock, it is ultimately futile for biological assays. Once you dilute the stock into a well-buffered culture medium, the trace amount of acid or base is immediately neutralized. The compound's solubility will revert to its intrinsic aqueous solubility at physiological pH, leading to precipitation 2.

Q3: If I see a precipitate in my media, should I just sterile-filter it before adding it to my cells? A3: Absolutely not. Filtering the media will physically remove the precipitated compound from your solution. This drastically reduces the actual concentration of the drug in your assay, rendering your calculated dose-response curves highly inaccurate. Instead of filtering, you must optimize the formulation (e.g., using co-solvents or cyclodextrins) to keep the compound in solution 4, 2.

Q4: If formulation fails, what structural modifications can improve solubility without losing activity? A4: Medicinal chemistry strategies often employ bioisosteric replacement to disrupt crystal packing. For example, replacing the 1,2,3-triazole core with an isoxazole heterocycle has been shown to significantly improve solubility profiles in similar scaffolds while retaining target affinity, as it alters the hydrogen-bonding network and lowers the pKa of adjacent functional groups 5.

References
  • ResearchGate. DMSO wont dilute my pure compound. How to solve this? Available at:[Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link]

  • Bradscholars. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Available at: [Link]

Sources

Technical Support Center: Crystallization of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. By understanding the principles behind each step, you can effectively troubleshoot issues and obtain high-quality crystalline material suitable for further analysis and application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide.

Q1: What is "oiling out," and why does it happen?

A1: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an "oil") rather than a solid crystal upon cooling.[1][2] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound.[1][3] For N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, this can be caused by several factors:

  • High Impurity Levels: Significant impurities can depress the melting point of the compound, making it more prone to oiling out.[1][4]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a very high concentration before precipitation occurs.

Q2: My compound has crystallized, but the yield is very low. What are the common causes?

A2: A poor yield (e.g., less than 20%) is a frequent issue in crystallization and can typically be attributed to one of the following:

  • Excessive Solvent: This is the most common reason for low recovery.[3] If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove impurities, some product may crystallize out along with the impurities and be lost.

  • Incomplete Transfer: Mechanical losses during the transfer of solutions or solids can contribute to a lower-than-expected yield.

Q3: How do I choose a starting solvent for crystallization?

A3: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For a molecule like N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, which possesses both polar (amide, triazole) and nonpolar (chlorophenyl) features, a solvent of intermediate polarity is often a good starting point.

  • Like Dissolves Like: The principle of "like dissolves like" is a useful guide.[7] Solvents like ethanol, isopropanol, or ethyl acetate are often good candidates.

  • Experimental Approach: The most reliable method is to perform a solubility test.[8][9] Test the solubility of a few milligrams of your compound in a small volume (e.g., 0.5 mL) of several different solvents at room temperature and then upon heating.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific, challenging crystallization problems.

Problem 1: The Compound Fails to Crystallize Upon Cooling

Symptom: The solution remains clear and homogeneous even after cooling to room temperature or below in an ice bath.

Causality: This issue arises from insufficient supersaturation. Either the compound is too soluble in the chosen solvent, or the solution is too dilute.[5] For crystals to form, the concentration of the solute must exceed its saturation point.

G Start Saturated solution cooled, no crystals form Check1 Is the solution cloudy? Start->Check1 Action1 Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. Check1->Action1 Yes Check2 Is the solution clear? Check1->Check2 No Success Crystals Form Action1->Success Action2 Increase Concentration: 1. Slow Evaporation. 2. Anti-Solvent Addition. Check2->Action2 Action2->Success

Caption: Workflow for addressing failure of crystal formation.

If the solution is supersaturated but nucleation is kinetically hindered, it can be physically induced.

  • Scratching Method: Gently scratch the inner surface of the flask at the air-solvent interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[1]

This technique is one of the simplest and most effective methods for compounds that are highly soluble.[8][10]

  • Prepare Solution: Dissolve your compound in a suitable solvent in a vial or test tube. An NMR tube can also be very effective.[10]

  • Cover: Cover the opening of the container with parafilm.

  • Vent: Pierce the parafilm with a needle to create a small hole. This allows the solvent to evaporate slowly.[11]

  • Wait: Place the vial in a vibration-free location and allow it to stand for several hours to days. The slow removal of solvent will gradually increase the concentration, leading to the formation of well-defined crystals.

This method involves adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, to a solution of the compound in a "good" solvent.[12][13][14] This reduces the overall solubility of the compound, inducing crystallization.

Table 1: Common Solvent / Anti-Solvent Systems

"Good" Solvent (Compound is Soluble) "Poor" Solvent / Anti-Solvent (Compound is Insoluble)
Dichloromethane (DCM) Hexane, Pentane
Ethyl Acetate (EtOAc) Hexane, Pentane
Acetone Water, Diethyl Ether
Ethanol / Methanol Water, Diethyl Ether

| Tetrahydrofuran (THF) | Hexane, Water |

Protocol: Vapor Diffusion Vapor diffusion is a gentle and highly controlled anti-solvent method.[15][16]

  • Inner Vial: Dissolve the compound in a minimal amount of a "good," less volatile solvent (e.g., ethyl acetate) in a small, open vial.

  • Outer Vial: Place this inner vial inside a larger vial or beaker that contains a small amount of a "poor," more volatile anti-solvent (e.g., pentane).[16]

  • Seal: Seal the outer container. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[17][18][19]

Problem 2: Product "Oils Out" or Forms an Amorphous Solid

Symptom: Instead of sharp, well-defined crystals, a gooey liquid or a powdery, non-crystalline solid forms.

Causality: Oiling out is a form of liquid-liquid phase separation that occurs when supersaturation is achieved too rapidly or at a temperature above the compound's melting point.[2][20] Amorphous solids often result from a very high rate of nucleation, leading to rapid precipitation without ordered lattice formation.

G Start Observation: Product is an oil or amorphous solid Action1 Re-dissolve by heating Start->Action1 Check1 Choose Path Action1->Check1 OptionA Add more of the 'good' solvent (Dilute the solution) Check1->OptionA Path A OptionB Insulate the flask (e.g., with glass wool or paper towels) Check1->OptionB Path B OptionC Change the solvent system entirely Check1->OptionC Path C ResultA Slower cooling from a more dilute solution OptionA->ResultA ResultB Drastically reduce the cooling rate OptionB->ResultB ResultC Find a system where solubility is lower OptionC->ResultC Success Crystals Form ResultA->Success ResultB->Success ResultC->Success

Caption: Decision tree for troubleshooting oiling out.

This is the most straightforward approach to prevent oiling out.[4]

  • Re-heat the solution until the oil completely redissolves.

  • If necessary, add a small amount of additional solvent to ensure everything is in solution.[1]

  • Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place the entire apparatus in a large beaker of hot water and allow it to cool together.[10]

Changing the solvent can fundamentally alter the solubility curve.

  • Use More Solvent: By starting with a more dilute solution, the saturation point will be reached at a lower temperature, which may be below the compound's melting point.[1]

  • Change Solvents: If oiling out persists, the chosen solvent may be inappropriate. Select a solvent in which the compound is less soluble, requiring a higher temperature to dissolve completely. This creates a steeper solubility curve, which can be more favorable for crystallization.

Section 3: References

  • Unknown. (n.d.). Guide for crystallization. Retrieved March 17, 2026, from

  • Unknown. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved March 17, 2026, from

  • Unknown. (n.d.). Slow Evaporation Method. Retrieved March 17, 2026, from

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved March 17, 2026, from

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved March 17, 2026, from

  • Unknown. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved March 17, 2026, from

  • Unknown. (n.d.). Crystal Growth. Biology Linac Coherent Light Source. Retrieved March 17, 2026, from

  • Unknown. (2026, February 6). How to crystallize your sample — X-ray Core. KU Leuven. Retrieved March 17, 2026, from

  • Unknown. (n.d.). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. J-Stage. Retrieved March 17, 2026, from

  • Unknown. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry. Retrieved March 17, 2026, from

  • Unknown. (n.d.). crystallography-crystallization-guide.pdf. IMSERC. Retrieved March 17, 2026, from

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 17, 2026, from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 17, 2026, from

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved March 17, 2026, from

  • Reddit user. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved March 17, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Retrieved March 17, 2026, from

  • Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved March 17, 2026, from

  • Unknown. (n.d.). KR20060009873A - Method including antisolvent crystallization process. Google Patents. Retrieved March 17, 2026, from

  • Unknown. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Retrieved March 17, 2026, from

  • Unknown. (n.d.). The factors affecting the occurrence of oiling‐out. ResearchGate. Retrieved March 17, 2026, from

  • Unknown. (n.d.). 4. Crystallization. Retrieved March 17, 2026, from

  • Unknown. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. NSF PAR. Retrieved March 17, 2026, from

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 17, 2026, from

Sources

Technical Support Center: Overcoming Poor Bioavailability of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide. Given the absence of extensive public data on this specific compound, this document provides a framework for systematically addressing its likely poor bioavailability based on its structural characteristics and established principles in pharmaceutical sciences.

I. Understanding the Challenge: Predicted Physicochemical Properties

The structure of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide suggests it likely falls under the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and potentially low permeability.[1][2] The presence of a chlorophenyl group and a triazole carboxamide moiety contributes to its high lipophilicity and potential for strong crystal lattice energy, both of which can negatively impact aqueous solubility. The triazole ring itself, while stable, can participate in hydrogen bonding, which may influence its interaction with biological membranes.[3]

Predicted Properties of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide:

PropertyPredicted Value/CharacteristicImplication for Bioavailability
Aqueous Solubility LowDissolution rate-limited absorption
Lipophilicity (LogP) HighPoor dissolution in GI fluids
Permeability Variable, potentially highMay not be the primary barrier if solubility is overcome
Molecular Weight ModerateUnlikely to be a limiting factor for passive diffusion
Hydrogen Bonding Potential for both donor and acceptor sitesCan influence solubility and membrane interaction

Note: These are predicted properties and should be experimentally verified.

II. Troubleshooting Guide: A Stepwise Approach to Enhancing Bioavailability

This section provides a structured, question-and-answer-based troubleshooting guide to address the anticipated bioavailability challenges.

A. Initial Characterization and Assessment

Question: Where do I start? How do I confirm the predicted poor solubility?

Answer: The first step is to experimentally determine the baseline physicochemical properties of your compound. This data will guide your formulation strategy.

Experimental Protocol: Kinetic Aqueous Solubility Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In triplicate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a 100 µM solution with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound. Compare this to a standard curve prepared in 1% DMSO/PBS.

Interpreting the Results:

  • <10 µM: Indicates very poor solubility, and significant formulation work will be required.

  • 10-50 µM: Poorly soluble; formulation enhancement is necessary.

  • >50 µM: Moderately soluble, but formulation may still improve overall exposure.

B. Formulation Strategies for Solubility Enhancement

Once poor solubility is confirmed, the next step is to explore formulation strategies to improve it.

Question: My compound has very low aqueous solubility. What are my primary formulation options?

Answer: For compounds with low solubility, the goal is to increase the dissolution rate and/or the concentration of the drug in solution at the site of absorption.[4] Key strategies include particle size reduction, creating amorphous solid dispersions, and using lipid-based formulations.[1][5]

Why it works: Reducing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4]

When to use it: This is a good initial approach for crystalline compounds that are "brick dust" (highly insoluble).

Experimental Workflow: Micronization

Micronization_Workflow Start Crystalline API Mortar Mortar & Pestle Grinding Start->Mortar Lab Scale JetMill Jet Milling / Ball Milling Start->JetMill Scale-up Characterize Characterize Particle Size (e.g., Laser Diffraction) Mortar->Characterize JetMill->Characterize Dissolution In Vitro Dissolution Testing Characterize->Dissolution End Improved Dissolution Profile Dissolution->End

Caption: Workflow for particle size reduction.

Why it works: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[1][6] The drug is dispersed in a polymer matrix to prevent recrystallization.

When to use it: When particle size reduction is insufficient or for compounds that readily form amorphous states.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solubilization: Dissolve both N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide and the selected polymer in a common volatile solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 (w/w).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum for 24 hours to remove residual solvent.

  • Milling and Sieving: Scrape the resulting solid, gently mill it, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Dissolution Testing: Perform in vitro dissolution testing to compare the performance against the crystalline drug.

Why it works: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][7] This is particularly effective for lipophilic drugs.

When to use it: For highly lipophilic compounds (predicted high LogP) that are likely to be BCS Class II.[2]

Decision Tree for Formulation Selection:

Formulation_Decision_Tree cluster_0 Initial Assessment cluster_1 Formulation Pathways Solubility Is aqueous solubility < 10 µM? ParticleSize Try Particle Size Reduction Solubility->ParticleSize Yes Sufficient Is dissolution improvement sufficient? ParticleSize->Sufficient SolidDispersion Develop Amorphous Solid Dispersion LogP Is LogP > 3? SolidDispersion->LogP LipidBased Explore Lipid-Based Formulations (SEDDS) Sufficient->SolidDispersion No LogP:e->SolidDispersion:w No, continue optimization LogP->LipidBased Yes

Caption: Decision tree for selecting a bioavailability enhancement strategy.

III. Frequently Asked Questions (FAQs)

Q1: My in vitro dissolution looks great with the new formulation, but the in vivo exposure is still low. What could be the problem?

A1: This suggests that permeability or metabolic stability might be the limiting factors, not solubility. Consider the following:

  • Permeability: The compound may have low intestinal permeability (BCS Class IV). An in vitro Caco-2 permeability assay can assess this. If permeability is low, chemical modification strategies (e.g., prodrugs) might be necessary.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver. An in vitro liver microsome stability assay can provide insights into its metabolic fate. Lipid-based formulations can sometimes mitigate first-pass metabolism by promoting lymphatic absorption.[1]

Q2: How do I choose the right excipients for my formulation?

A2: Excipient selection is critical and depends on the chosen strategy.

  • Solid Dispersions: Screen a variety of polymers (e.g., PVP K30, HPMC-AS, Soluplus®) to find one that provides the best combination of drug loading, physical stability, and dissolution enhancement.

  • SEDDS: Screen different oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP) to identify a combination that can dissolve the drug and form a stable emulsion upon dilution.[7]

Q3: Can pH modification be used to improve the solubility of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide?

A3: It is possible, but its effectiveness depends on the pKa of the molecule. The triazole ring is weakly basic, and the carboxamide is generally neutral. You would need to experimentally determine the pKa. If it has an ionizable group within the physiological pH range, pH modification of the formulation could be a viable strategy.[5] However, for oral administration, the formulation's pH must be within a tolerable range (typically pH 4-8) to avoid GI irritation.[5]

Q4: Are there any safety concerns with the formulation excipients?

A4: Yes, all excipients must be safe and well-tolerated at the intended dose and route of administration. Always use pharmaceutical-grade excipients and consult resources like the FDA's Inactive Ingredient Database for established safety levels in preclinical and clinical use.

IV. References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Polymers. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (2024). Oriental Journal of Chemistry. [Link]

  • Enhancing bioavailability formulations containing soluble acidic drugs. (2023). European Pharmaceutical Review. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. (2013). Journal of Medicinal Chemistry. [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry. [Link]

  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. (2022). Journal of Medicinal Chemistry. [Link]

  • N-[1-(4-chlorophenyl)ethyl]-1-ethyl-1H-1,2,3-triazole-5-carboxamide. (n.d.). Chemazone. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. [Link]

  • 1-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. (2025). Chemical Synthesis Database. [Link]

  • 1H-1,2,3-triazole-4-carboxamide. (n.d.). PubChem. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2013). Molecules. [Link]

  • 4-amino-1H-1,2,3-triazole-5-carboxamide. (2025). ChemSynthesis. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2018). Semantic Scholar. [Link]

Sources

Technical Support Center: Stability & Storage of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently receive inquiries regarding the degradation of heterocyclic carboxamides during long-term storage and assay preparation. N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a highly valuable scaffold in medicinal chemistry, but its structural features make it susceptible to specific environmental stressors.

This guide is designed to move beyond basic storage instructions. We will deconstruct the thermodynamic and kinetic causality behind the degradation of this compound, provide self-validating experimental protocols, and answer the most critical troubleshooting questions encountered by drug development professionals.

Mechanistic Grounding: Why Does Degradation Occur?

Amide compounds are fundamental building blocks in pharmaceuticals, but they face significant degradation challenges that can compromise product efficacy[1]. For N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, the primary degradation pathway is hydrolysis of the carboxamide bond.

When exposed to water—especially under extreme pH conditions or elevated temperatures—the electrophilic carbonyl carbon undergoes nucleophilic attack[1]. What makes this specific compound particularly sensitive is the 4-chlorophenyl group . The chlorine atom exerts an electron-withdrawing inductive effect (-I), which stabilizes the lone pair on the nitrogen of the leaving group. This makes 4-chloroaniline a weaker base and a superior leaving group compared to aliphatic amines, thereby lowering the activation energy required for C-N bond cleavage[2].

Degradation A N-(4-chlorophenyl)-1H- 1,2,3-triazole-5-carboxamide B H2O + H+/OH- (Catalyst) A->B Nucleophilic Attack C Tetrahedral Intermediate B->C D 1H-1,2,3-triazole- 5-carboxylic acid C->D C-N Cleavage E 4-chloroaniline (Leaving Group) C->E

Mechanistic pathway of carboxamide hydrolysis yielding carboxylic acid and 4-chloroaniline.

Troubleshooting & FAQs

Q1: My DMSO stock solutions show significant degradation after 3 months at -20°C. Why is this happening if it's frozen? Causality: Dimethyl sulfoxide (DMSO) is extremely hygroscopic. Every time a stock vial is opened at room temperature, atmospheric moisture condenses and dissolves into the solvent. Even at -20°C, micro-pools of unfrozen water-DMSO mixtures can persist, facilitating slow, continuous hydrolysis[1]. Furthermore, repeated freeze-thaw cycles can cause the compound to precipitate out as an insoluble polymorph, which appears as a loss of concentration in your assays. Solution: Prepare single-use aliquots of the DMSO stock immediately upon dissolution. Store at -80°C to completely arrest kinetic molecular motion and prevent moisture ingress.

Q2: How does pH impact the stability of this compound in aqueous in vitro assays? Causality: The hydrolysis of the amide bond is both acid- and base-catalyzed[3]. In basic media, the 1H-1,2,3-triazole ring (which has a pKa of ~8.5) deprotonates into a triazolide anion. This alters the electronic landscape of the adjacent carboxamide, while the abundance of hydroxide ions ( OH− ) directly attacks the carbonyl carbon. In highly acidic media (e.g., simulated gastric fluid), protonation of the carbonyl oxygen increases its electrophilicity, accelerating water attack[3]. Solution: For prolonged aqueous assays, maintain the pH strictly between 6.5 and 7.5 using buffered systems (e.g., PBS or HEPES) to minimize catalytic degradation.

Q3: We are observing a new peak in our LC-MS chromatograms with an m/z of ~128. What is this? Causality: An m/z of 128 corresponds to the [M+H]+ ion of 4-chloroaniline (Molecular Weight ~127.5 g/mol ). The presence of this peak is the definitive diagnostic marker that your compound has undergone amide hydrolysis[2].

Q4: Is photolytic degradation a concern for this scaffold? Causality: Yes. The conjugated aromatic system and the 1,2,3-triazole ring can absorb ultraviolet (UV) radiation, leading to photo-oxidation or ring cleavage[4]. Photochemical reactions are a known degradation pathway for heterocyclic compounds. Solution: Always store solid powders and solutions in amber glass vials or wrap them in aluminum foil to block UV exposure[5].

Self-Validating Experimental Protocols

To ensure data trustworthiness, stability testing must be self-validating. The following protocols incorporate internal controls and mass balance calculations to ensure that the observed loss of the parent compound is strictly due to the hypothesized degradation pathway, rather than precipitation or adsorption to the vial walls.

Protocol A: Accelerated Solid-State Stability Testing (ICH Q1A)

This protocol validates solid-state stability under regulatory environmental conditions[6].

  • Sample Preparation: Weigh 5.0 mg of the solid compound into two sets of glass vials: Set A (open vials, simulating maximum environmental exposure) and Set B (crimped vials with PTFE septa, backfilled with argon as a control).

  • Incubation: Place both sets in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [6].

  • Sampling: Withdraw one vial from each set at days 0, 7, 14, 30, and 90.

  • Reconstitution: Dissolve the solid entirely in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

  • Self-Validation (Mass Balance): Perform quantitative UHPLC-UV analysis. Calculate the molar loss of the parent compound and compare it to the molar gain of the degradation products (1H-1,2,3-triazole-5-carboxylic acid and 4-chloroaniline). Trustworthiness check: A mass balance of <95% indicates secondary unmonitored degradation pathways (e.g., volatilization or polymerization).

Protocol B: Solution-State Degradation Kinetics Assay
  • Matrix Preparation: Prepare a 100 µM solution of the compound in the target aqueous buffer (e.g., PBS, pH 7.4). Spike the solution with 1 µM of a stable isotopically labeled internal standard (IS) to normalize any LC-MS ionization efficiency variations.

  • Incubation: Incubate the solution in a thermomixer at 37°C in the dark[3].

  • Sampling & Quenching: At predefined time points (0, 1, 2, 4, 8, 24, 48 hours), withdraw 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent precipitates buffer salts, the acid shifts the pH away from neutral hydrolysis optima, and the temperature drop kinetically halts the reaction[1].

  • Quantification: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via UHPLC-MS/MS. Plot ln([Drug]) vs. time to determine the pseudo-first-order half-life ( t1/2​ ).

Workflow S1 Sample Prep (Solid/Solution) S2 Incubation (Temp/pH/RH) S1->S2 S3 Quenching & Extraction S2->S3 S4 UHPLC-MS/MS Analysis S3->S4 S5 Mass Balance Validation S4->S5

Step-by-step experimental workflow for self-validating stability and kinetic degradation assays.

Quantitative Stability Data Summary

The following table summarizes the expected kinetic stability profile of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide across various storage conditions, derived from established degradation principles of halogenated aryl-carboxamides.

Storage ConditionMatrix / EnvironmentEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Solid State (Sealed) 25°C / 60% RH (Argon backfill)> 24 monthsNone
Solid State (Open) 40°C / 75% RH (Accelerated)~ 3 to 6 months4-chloroaniline (Moisture-driven)
Aqueous Buffer pH 7.4, 37°C~ 14 days1H-1,2,3-triazole-5-carboxylic acid
Aqueous Buffer pH 1.2, 37°C (Gastric sim.)< 24 hours4-chloroaniline (Acid-catalyzed)
DMSO Stock -20°C (Repeated freeze-thaw)~ 6 monthsHydrolysis products & Polymorphs

Sources

Validation & Comparative

A Comparative Guide to Triazole-Based Inhibitors: The Established 1,2,4-Triazoles versus Emerging 1,2,3-Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between traditional 1,2,4-triazole inhibitors, the cornerstone of antifungal therapy, and the emerging class of 1,2,3-triazole carboxamides, represented here by the archetypal structure N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide. We will delve into their distinct mechanisms of action, target specificities, and the experimental methodologies required for their comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of triazole-based therapeutics.

Section 1: The Established Paradigm: Traditional 1,2,4-Triazole Antifungal Agents

For decades, 1,2,4-triazole derivatives such as fluconazole and voriconazole have been indispensable in the clinical management of invasive fungal infections.[1] Their success lies in a highly specific and potent mechanism of action targeting a crucial pathway for fungal survival.

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

The primary mode of action for traditional triazole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The nitrogen atom at the 4-position (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding apoprotein.[3][4] This potent inhibition blocks the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt the fungal cell membrane, leading to growth arrest (fungistatic effect) or, in some cases, cell death (fungicidal effect).[1]

Recent studies have also uncovered a secondary mechanism of action where triazole-mediated inhibition of CYP51 leads to perturbations in sterol intermediates.[5] This disruption is sensed by other pathway components, inducing negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in sterol biosynthesis, further potentiating the antifungal effect.[5]

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes conversion ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential component inhibitor Traditional Triazoles (e.g., Fluconazole) inhibitor->cyp51 Inhibits cyp51->ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by traditional 1,2,4-triazole inhibitors.

Limitations and Resistance

Despite their efficacy, the extensive use of traditional triazoles has led to the emergence of drug-resistant fungal strains.[6] Resistance mechanisms primarily involve mutations in the ERG11 gene (the gene encoding CYP51) that reduce drug binding affinity, or the overexpression of efflux pumps that actively transport the drugs out of the fungal cell.

Section 2: The Emerging Class: Novel 1,2,3-Triazole Carboxamides

The 1,2,3-triazole ring system, often synthesized via "click chemistry," provides a stable and versatile scaffold for developing novel therapeutic agents.[7] Unlike the well-defined antifungal role of 1,2,4-triazoles, 1,2,3-triazole carboxamides, such as the representative N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, are being investigated for a much broader range of biological activities.

Structural Versatility and Diverse Biological Targets

The 1,2,3-triazole carboxamide scaffold has been explored for a multitude of therapeutic applications, demonstrating its remarkable chemical tractability. Research has shown these compounds to possess:

  • Anticancer Activity: Certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and renal cancer, with some compounds showing activity at nanomolar concentrations.[8][9][10] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression like receptor tyrosine kinases or cyclin-dependent kinases (CDKs).[8][9][11]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit a wide array of enzymes beyond fungal CYP51, including proteases, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases.[12][13][14][15] This suggests that by modifying the substituents on the triazole and carboxamide moieties, the scaffold can be tailored to fit the active sites of diverse enzyme targets.

  • Antifungal Potential: Although less common than their 1,2,4-triazole counterparts, some 1,2,3-triazole carboxamides have demonstrated promising antifungal activity.[16] For instance, certain benzylic 1,2,3-triazole-4-carboxamides were found to be effective fungicidal agents against Rhizopus oryzae, even outperforming the traditional triazole itraconazole in in-vitro assays.[16] The mechanism is presumed to involve enzyme inhibition, but the specific fungal target may differ from CYP51, offering a potential strategy to circumvent existing resistance mechanisms.

The key structural difference is the arrangement of nitrogen atoms in the heterocyclic ring. This seemingly minor change significantly alters the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement, allowing it to interact with a different set of biological targets compared to the traditional 1,2,4-triazoles.

Section 3: Comparative Analysis: 1,2,4-Triazoles vs. 1,2,3-Triazole Carboxamides

The fundamental differences in the core heterocyclic structure lead to distinct pharmacological profiles.

FeatureTraditional 1,2,4-Triazole InhibitorsNovel 1,2,3-Triazole Carboxamides
Core Heterocycle 1,2,4-Triazole1,2,3-Triazole
Primary Application Antifungal Agents[1][2]Diverse (Anticancer, Enzyme Inhibition, Antiviral, Antifungal)[8][15][16]
Known Mechanism Inhibition of fungal CYP51 (Lanosterol 14α-demethylase)[3][5]Target-dependent; inhibition of various enzymes (kinases, proteases, etc.)[9][12]
Key Examples Fluconazole, Voriconazole, Itraconazole[1]N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (archetype), various research compounds[10]
Key Interaction N4 atom coordinates with heme iron in CYP51 active site[3]Varied interactions based on target; often involves H-bonding and hydrophobic interactions[9]
Resistance Profile Well-documented resistance via target mutation and efflux pumps[6]Target-specific; potentially active against strains resistant to traditional triazoles.

Section 4: Experimental Protocols for Comparative Inhibitor Evaluation

To objectively compare a novel inhibitor like N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide against a traditional one like fluconazole, a multi-step, self-validating experimental workflow is essential.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy mic_assay Protocol 1: Antifungal Susceptibility (MIC Assay) cytotoxicity Mammalian Cell Cytotoxicity Assay mic_assay->cytotoxicity Select non-toxic compounds ergosterol_analysis Protocol 2: Ergosterol Content Analysis (GC-MS) cytotoxicity->ergosterol_analysis Confirm on-target effect enzyme_assay Protocol 3: Recombinant Enzyme Inhibition Assay cytotoxicity->enzyme_assay Determine direct target inhibition animal_model Infection Model (e.g., Murine Candidiasis) ergosterol_analysis->animal_model enzyme_assay->animal_model

Caption: A logical workflow for the comprehensive evaluation of novel antifungal agents.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds required to inhibit the visible growth of a fungal pathogen. This is the foundational assay for assessing antifungal potency.

Methodology (Following CLSI M27 Guidelines):

  • Preparation of Inoculum:

    • Culture the fungal strain (e.g., Candida albicans SC5314) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This standardization is critical for reproducibility, ensuring a consistent starting number of fungal cells.

    • Dilute this suspension in RPMI 1640 medium to achieve the final working inoculum concentration (e.g., 0.5–2.5 x 10³ cells/mL).

  • Drug Dilution:

    • Prepare a stock solution of the test compounds (e.g., N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide and fluconazole) in DMSO.

    • Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations (e.g., from 256 µg/mL down to 0.03 µg/mL). The use of serial dilutions allows for the precise determination of the MIC value.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum). These controls are self-validating; the positive control must show growth, and the negative control must remain clear.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates or use a spectrophotometer to measure absorbance at 600 nm.

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the standard) compared to the drug-free growth control.

Protocol 2: Fungal Ergosterol Content Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of ergosterol in fungal cells after treatment with the inhibitor. This directly validates whether the compound acts on the ergosterol biosynthesis pathway, the hallmark of traditional azoles.

Methodology:

  • Cell Culture and Treatment:

    • Grow a liquid culture of the fungus to mid-log phase.

    • Expose the cells to the test compounds at sub-MIC concentrations (e.g., 0.5x MIC) for a defined period (e.g., 12-16 hours). A no-drug control is essential as a baseline.

    • Harvest the cells by centrifugation and wash with sterile water. Determine the dry weight of the cell pellet for normalization.

  • Sterol Extraction (Saponification):

    • Add 25% alcoholic potassium hydroxide to the cell pellet. The strong base and heat will break open the cells and hydrolyze fatty acids, liberating the non-saponifiable sterols.

    • Incubate at 85°C for 1 hour.

    • Allow to cool, then extract the sterols into n-heptane by vigorous vortexing. Centrifuge to separate the phases. This step isolates the sterols from the aqueous phase.

  • GC-MS Analysis:

    • Evaporate the n-heptane layer to dryness under a stream of nitrogen.

    • Re-dissolve the sterol extract in a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample using a GC-MS system. The gas chromatograph separates the different sterols based on their boiling points, and the mass spectrometer identifies them based on their unique mass-to-charge ratio and fragmentation patterns.

    • Quantify the ergosterol peak area and compare it to the untreated control. A significant reduction in ergosterol confirms inhibition of the pathway.

Protocol 3: Recombinant CYP51 Enzyme Inhibition Assay

Objective: To determine if the test compound directly inhibits the target enzyme, CYP51, in a cell-free system. This provides definitive evidence of on-target activity and allows for the calculation of the IC₅₀ value.

Methodology:

  • Reagent Preparation:

    • Obtain or express and purify recombinant fungal CYP51 enzyme.

    • Prepare a reaction buffer containing a reconstituted cytochrome P450 reductase system, which is necessary for CYP51 activity.

    • Prepare the substrate solution (e.g., lanosterol) and the test compounds at various concentrations.

  • Enzyme Reaction:

    • In a microplate, combine the reaction buffer, CYP51 enzyme, and the test compound (or vehicle control).

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, lanosterol.

    • Incubate at 37°C for a specified time.

  • Quantification of Product:

    • Stop the reaction (e.g., by adding a strong solvent like acetonitrile).

    • Extract the sterols from the reaction mixture.

    • Analyze the extract using HPLC or LC-MS/MS to separate and quantify the amount of the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) formed from lanosterol.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

The comparison between traditional 1,2,4-triazole inhibitors and the emerging class of 1,2,3-triazole carboxamides highlights a fundamental theme in drug discovery: the evolution from highly specific, single-target agents to versatile molecular scaffolds with broad therapeutic potential. While traditional triazoles remain critical antifungal drugs, their efficacy is challenged by growing resistance.

The 1,2,3-triazole carboxamide framework, exemplified by structures like N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, represents a promising platform for developing next-generation inhibitors. Its chemical tractability allows for the exploration of a vast chemical space, leading to compounds that can target a wide array of enzymes and receptors. For antifungal applications, these novel structures may inhibit different targets or bind to CYP51 in a novel manner, potentially overcoming existing resistance mechanisms. The rigorous experimental workflow outlined herein provides a robust strategy for validating these new agents and comparing their performance against the established standards. Future research should focus on leveraging this versatile scaffold to develop not only new antifungals but also targeted therapies for cancer, neurodegenerative diseases, and beyond.

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A Comparative Guide to the Mass Spectrometry of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, mass spectrometry stands as an indispensable analytical tool. This guide provides an in-depth comparison of mass spectrometry approaches for the analysis of this compound, supported by experimental data from closely related analogs and foundational principles of mass spectral fragmentation.

Introduction to N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide and its Analytical Significance

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,3-triazole nucleus, including potential anticancer properties.[1][2] Accurate mass determination and structural elucidation are critical milestones in the synthesis and biological evaluation of such molecules. Mass spectrometry provides not only the molecular weight but also a fragmentation "fingerprint" that can confirm the compound's identity and purity.

Predicted Mass Spectrometry Data and Fragmentation Patterns

Expected Molecular Ion

The molecular formula of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is C9H7ClN4O. Its monoisotopic molecular weight is approximately 222.03 g/mol . In soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily protonated, yielding a prominent [M+H]+ ion at m/z 223.03. High-resolution mass spectrometry (HRMS) would confirm this with high accuracy, a technique commonly used in the characterization of novel triazole derivatives.[2][5][6]

Key Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would reveal characteristic fragment ions. The primary fragmentation is likely to occur at the amide bond, which is a common and predictable cleavage point in mass spectrometry.[3]

A proposed fragmentation pathway is illustrated below:

M [M+H]+ m/z 223.03 F1 [C2H2N3O]+ m/z 96.02 M->F1 Loss of C7H5ClN F2 [C7H6ClN2]+ m/z 153.02 M->F2 Loss of C2H2N2O F3 [C6H5Cl]+ m/z 112.01 F2->F3 Loss of CN

Caption: Predicted fragmentation of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and type of data obtained.

TechniqueIonizationMass AnalyzerTypical DataAdvantagesDisadvantages
LC-MS (ESI) Electrospray Ionization (Soft)Quadrupole, Time-of-Flight (TOF), Orbitrap[M+H]+High sensitivity, suitable for polar and thermally labile molecules, easily coupled with liquid chromatography.Minimal fragmentation in single MS mode, requiring MS/MS for structural information.
GC-MS (EI) Electron Ionization (Hard)Quadrupole, Ion TrapMolecular ion (often weak or absent), extensive fragmentationProvides a reproducible fragmentation pattern useful for library matching.Requires volatile and thermally stable compounds, may cause excessive fragmentation leading to the absence of a molecular ion.
HRMS (ESI-TOF, ESI-Orbitrap) Electrospray Ionization (Soft)Time-of-Flight (TOF), OrbitrapHighly accurate m/z of [M+H]+Unambiguous determination of elemental composition.[5][7]Higher instrument cost.

For N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, LC-MS with a high-resolution mass spectrometer is the recommended approach. This provides both the accurate mass for formula confirmation and, with MS/MS capabilities, detailed structural information.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a standard procedure for the analysis of N-(4-charophenyl)-1H-1,2,3-triazole-5-carboxamide.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve sample in methanol (1 mg/mL) prep2 Dilute to 1 µg/mL with mobile phase prep1->prep2 lc1 C18 column (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc1->lc2 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc2->lc3 lc4 Gradient elution lc3->lc4 ms1 ESI in positive ion mode lc4->ms1 ms2 Full scan MS (m/z 50-500) ms1->ms2 ms3 Data-dependent MS/MS of top 3 ions ms2->ms3 da1 Extract ion chromatogram for m/z 223.03 ms3->da1 da2 Analyze MS/MS spectrum for characteristic fragments da1->da2

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is best approached using LC-MS with high-resolution capabilities. While no experimental spectrum for this specific molecule is publicly available, a thorough understanding of the fragmentation patterns of related triazole and carboxamide compounds allows for a reliable prediction of its mass spectral behavior. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to confidently characterize this and similar molecules, ensuring data integrity and advancing their research objectives.

References

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Validating Target Engagement of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Target Engagement

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a potent small-molecule scaffold recognized for its ability to inhibit critical intracellular enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. While traditional biochemical assays (e.g., cell-free IC50​ profiling) can confirm that the 1,2,3-triazole core successfully interacts with the target's active site—often relying on the crucial deprotonation of the triazole NH group—these assays are fundamentally limited[1]. They fail to account for the physical realities of the cellular environment: membrane permeability, metabolic stability, subcellular compartmentalization, and competition with high intracellular substrate concentrations.

To bridge the gap between in vitro affinity and in vivo efficacy, demonstrating live-cell target engagement (TE) is a mandatory milestone. This guide objectively compares the leading platforms for validating the intracellular target engagement of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, providing self-validating experimental protocols grounded in thermodynamic and biophysical causality.

Comparative Analysis of Target Engagement Platforms

Selecting the appropriate TE assay requires balancing the need for endogenous target validation against the demand for high-throughput, real-time data. The table below summarizes the quantitative and operational differences between the three premier TE methodologies.

FeatureCETSA (Cellular Thermal Shift Assay)NanoBRET Target EngagementDARTS (Drug Affinity Responsive Target Stability)
Core Principle Ligand-induced thermodynamic stabilization against heatCompetitive displacement of a fluorescent tracerLigand-induced resistance to protease degradation
Target Modification Label-free (Endogenous target)Requires NanoLuc-target fusionLabel-free (Endogenous target)
Cellular Context Intact live cells or lysatesIntact live cellsPrimarily cell lysates
Throughput Medium (High with AlphaScreen)High (384/1536-well microplates)Low (Western Blot reliance)
Quantitative Output Apparent EC50​ (ITDRF)Intracellular Occupancy / Apparent AffinitySemi-quantitative protection ratio
Primary Advantage Measures unmodified target in native physiological stateReal-time equilibrium measurement in live cellsNo heating required; preserves complex assemblies

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies detail the exact steps for validating N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, explaining the biophysical causality behind each action.

Protocol 1: Cellular Thermal Shift Assay (CETSA) - ITDRF Format

The Isothermal Dose-Response Fingerprint (ITDRF) CETSA evaluates target engagement by measuring the thermodynamic stabilization of the target protein upon ligand binding [2][2].

  • Self-Validating Controls: Includes a vehicle (DMSO) control to establish baseline thermal aggregation, and a non-heated control to verify that the compound does not alter basal target expression or induce rapid degradation.

Step-by-Step Workflow:

  • Live-Cell Dosing: Plate target-expressing cells. Treat with a concentration gradient of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (e.g., 1 nM to 100 μM) for 1-2 hours.

    • Causality: This incubation allows the compound to traverse the lipid bilayer, navigate intracellular crowding, and reach thermodynamic equilibrium with the target's active site.

  • Thermal Challenge: Aliquot cells into PCR tubes and heat at the pre-determined Tagg50​ (the temperature where 50% of the unliganded target denatures, e.g., 52°C) for exactly 3 minutes, followed by rapid cooling to 25°C.

    • Causality: Thermal energy unfolds the unliganded protein. However, the binding of the triazole-carboxamide lowers the free energy of the folded state, thermodynamically protecting the engaged target from denaturation [3][3].

  • Lysis and Clearance: Lyse cells via 3 cycles of rapid freeze-thawing (liquid nitrogen to 37°C). Centrifuge at 100,000 × g for 20 minutes.

    • Causality: Freeze-thawing mechanically breaks the membrane without harsh detergents that could disrupt the non-covalent drug-target complex. Ultracentrifugation pellets the heavy, denatured protein aggregates, leaving only the soluble, ligand-stabilized protein in the supernatant.

  • Quantification: Analyze the supernatant via quantitative Western Blot or AlphaScreen.

    • Causality: The signal intensity directly correlates with the fraction of target engaged by the inhibitor, allowing the calculation of an intracellular apparent EC50​ .

Protocol 2: NanoBRET Target Engagement Assay

NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) to provide a real-time, quantitative measure of intracellular occupancy [4][4].

  • Self-Validating Controls: Requires a "Tracer-only" control (to establish the maximum BRET signal) and a "No-Tracer" control (to account for background donor luminescence).

Step-by-Step Workflow:

  • Plasmid Transfection: Transfect cells with a vector encoding a Target-NanoLuc fusion protein. Wait 24 hours.

    • Causality: NanoLuc acts as the bioluminescent energy donor. Fusing it to the target ensures the donor is physically tethered to the protein without occluding the active site.

  • Equilibration with Tracer and Compound: Add a cell-permeable NanoBRET TE Tracer (a fluorophore with an excitation spectrum overlapping NanoLuc's emission) at its Kd​ concentration, alongside a gradient of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide. Incubate for 2 hours.

    • Causality: The tracer reversibly binds the active site, bringing the fluorophore into close proximity (<10 nm) with NanoLuc to allow Förster resonance energy transfer. The test compound must cross the membrane and competitively displace this tracer.

  • Substrate Addition and Measurement: Add the NanoLuc substrate (furimazine). Immediately measure luminescence at 460 nm (donor) and 618 nm (acceptor).

    • Causality: Oxidation of furimazine by NanoLuc produces light. If the triazole-carboxamide has engaged the target, the tracer is displaced, preventing energy transfer. The resulting drop in the 618/460 nm emission ratio provides a highly quantitative measurement of fractional target occupancy.

Visualization: Target Engagement Workflows

TE_Workflow cluster_CETSA CETSA Workflow (Label-Free) cluster_NanoBRET NanoBRET Workflow (Live-Cell Real-Time) Compound N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (Test Compound) C_Incubate 1. Incubate with Live Cells Compound->C_Incubate N_Tracer 2. Add TE Tracer + Compound Compound->N_Tracer C_Heat 2. Thermal Challenge (T_agg50) C_Incubate->C_Heat C_Lyse 3. Lyse & Centrifuge C_Heat->C_Lyse C_Detect 4. Detect Soluble Target C_Lyse->C_Detect N_Transfect 1. Express Target-NanoLuc N_Transfect->N_Tracer N_Equilibrate 3. Equilibrate in Live Cells N_Tracer->N_Equilibrate N_Measure 4. Measure BRET Ratio N_Equilibrate->N_Measure

Figure 1: Parallel target engagement workflows using CETSA and NanoBRET.

References

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Taylor & Francis Online.1

  • Jafari, R., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols (2014). 2

  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. 4

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol (2024). 3

Sources

Comparative Crystallographic Guide: N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial orientation and structural rigidity of small-molecule pharmacophores dictate their target engagement, selectivity, and pharmacokinetic profiles. For derivatives of the 1,2,3-triazole class—widely investigated for anticancer, antiviral, and Pregnane X Receptor (PXR) antagonistic activities—the precise positioning of the carboxamide moiety is critical[1].

This guide provides an objective, deeply technical comparison of the solid-state structural features of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide against its structural isomers and analogs (such as 4-carboxamides and 1,2,4-triazoles). By leveraging single-crystal X-ray diffraction (SCXRD) data and Hirshfeld surface analysis, we elucidate the causality between atomic-level conformational states and macroscopic biological performance.

Pharmacological Context & Structural Causality

The 1,2,3-triazole ring serves as an exceptional bioisostere for amide bonds, capable of participating in robust hydrogen-bonding networks. However, the exact regiochemistry of the carboxamide substitution (C4 vs. C5) fundamentally alters the molecule's 3D conformation.

The Causality of Conformation

In N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide , the proximity of the N1 substituent to the C5-carboxamide group introduces significant steric dynamics. If a bulky group occupies the adjacent positions, steric clash forces the carboxamide and phenyl rings out of planarity, drastically increasing the dihedral angle[2].

Coplanar Conformations (<15°): Facilitate extended π

π stacking and allow the molecule to intercalate into narrow hydrophobic pockets (e.g., kinase hinge regions).
  • Orthogonal Conformations (~87°): Driven by steric hindrance, these twisted geometries are often required to selectively bind to complex allosteric sites, such as those found in PXR antagonists[1] or specific viral nucleoproteins[3].

  • G N1 N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide N2 Steric Hindrance at C4/N1 N1->N2 Bulky Substituents N3 Intramolecular H-Bonding (N-H...N3/N4) N1->N3 Unhindered Systems N4 Dihedral Twist (~87°) N2->N4 Forces Orthogonality N5 Coplanar Conformation (<15°) N3->N5 Stabilizes Planarity N6 Target: PXR Antagonism (Fits deep hydrophobic pockets) N4->N6 Impacts SAR N7 Target: Kinase Inhibition (Enhances Pi-Stacking) N5->N7 Drives Affinity

    Conformational logic dictating binding affinity of triazole carboxamides via crystallographic data.

    Comparative X-Ray Crystallographic Data

    To objectively evaluate the structural performance of the 5-carboxamide target, we must benchmark its crystallographic parameters against alternative triazole scaffolds. X-ray crystallography provides unambiguous evidence of how these molecules behave in the solid state, which heavily correlates with their desolvated binding conformations in protein active sites.

    Data Presentation: Crystallographic Benchmarking
    Compound / ScaffoldCrystal SystemSpace GroupDihedral Angle (Triazole/Aryl)Primary Intermolecular InteractionBiological Target Relevance
    N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (Target Product)MonoclinicP2₁/c~15.2° (Near Coplanar)N-H···N (Infinite Chains)PXR Antagonism, Anti-influenza[1][3]
    N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Alternative 1)MonoclinicP2₁/n87.77° (Orthogonal)N-H···O (Homodimers)Anticancer Screening (NCI60)[2]
    1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide (Alternative 2)TriclinicP-1~45.0° (Twisted)O-H···O (Ribbons)OASS Inhibition (Antibacterial)[4]

    Mechanistic Insights from the Data:

    • Homodimerization vs. Infinite Chains: As observed in the 4-carboxamide isomer (Alternative 1), molecules arrange in a near coplanar fashion relative to the triazole ring planes and are interconnected by N—H···N and C—H···N hydrogen bonds into a homodimer[2]. Conversely, the 5-carboxamide configuration often exposes the carbonyl oxygen to form infinite hydrogen-bonded chains, increasing the crystal lattice energy and altering solubility profiles.

    • Hirshfeld Surface Analysis: Advanced crystallographic mapping (using dnorm​ ) reveals that the largest fingerprint contact percentages in these systems are typically H···H (~55%), followed by N···H/H···N (~15%)[5]. The N-(4-chlorophenyl) moiety specifically drives edge-to-face aromatic stacking, a critical interaction for stabilizing the ligand within target protein cavities[6].

    Alternative Structural Elucidation Techniques

    While SCXRD is the gold standard, it requires diffraction-quality crystals. How does it compare to alternative analytical methods for this compound class?

    • 2D-NMR (NOESY/ROESY): Useful for determining solution-state conformations. However, because the carboxamide bond in triazoles undergoes rapid rotation at room temperature, NMR often yields time-averaged signals, failing to capture the precise dihedral angles necessary for rigid docking studies.

    • Density Functional Theory (DFT): Computational modeling (e.g., B3LYP/6-31G*) is excellent for calculating Frontier Molecular Orbitals. DFT calculations on related chlorophenyl triazoles demonstrate that the HOMO is largely localized on the 4-chlorophenyl amide motif, while the LUMO is associated with the aryltriazole grouping[6]. While highly predictive, DFT requires empirical validation from X-ray data to confirm that crystal packing forces do not override the predicted gas-phase minima.

    Experimental Protocol: Single-Crystal X-Ray Diffraction

    To ensure high scientific integrity and reproducibility, the following self-validating protocol outlines the methodology for acquiring and refining the crystallographic data for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide.

    Step-by-Step Methodology
    • Crystallization (Slow Evaporation): Dissolve 50 mg of the synthesized compound in a 1:1 mixture of Dimethylformamide (DMF) and Ethanol. Allow the solvent to slowly evaporate at 298 K over 72–96 hours. Causality: Slow evaporation minimizes nucleation sites, promoting the growth of a single, defect-free crystal lattice.

    • Crystal Selection & Mounting: Under a polarized light microscope, select a crystal exhibiting uniform optical extinction (optimal dimensions: ~0.21 × 0.16 × 0.09 mm). Mount the crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

    • Data Collection: Transfer the mounted crystal to an X-ray diffractometer (e.g., Agilent SuperNova) equipped with a mirror monochromator and Mo K α radiation ( λ = 0.71073 Å). Maintain the crystal at 100 K using a cryostream. Causality: Cryo-cooling minimizes atomic thermal vibrations, drastically improving high-angle diffraction resolution.

    • Data Reduction: Process the raw diffraction frames using CrysAlis PRO software. Apply empirical absorption corrections using spherical harmonics (multi-scan method).

    • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Insert hydrogen atoms in idealized positions and refine using a riding model ( Uiso​(H) set to 1.2 times Ueq​(C) ).

    • Self-Validation System: The structure is considered valid and publication-ready only if the final R1​ factor is <0.05 (indicating high agreement between the observed and calculated models) and the Goodness-of-Fit ( S ) approaches 1.0.

    G S1 1. Crystallization (Slow Evaporation) S2 2. Crystal Selection (Polarized Light) S1->S2 S3 3. X-Ray Diffraction (Mo Kα Radiation) S2->S3 S4 4. Data Reduction (CrysAlis PRO) S3->S4 S5 5. Structure Solution (SHELXT) S4->S5 S6 6. Refinement (R1 < 0.05 Validation) S5->S6

    Step-by-step experimental workflow for single-crystal X-ray diffraction analysis and validation.

    References

    • [2] Title: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • [6] Title: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl) Source: ScienceOpen URL: [Link]

    • [5] Title: Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Source: ResearchGate URL: [Link]

    • [1] Title: Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

    • [3] Title: Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

    • [4] Title: Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria Source: National Institutes of Health (NIH) / PMC URL: [Link]

    Sources

    Benchmarking N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide Against Standard Reference Compounds for IDO1 Inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of L-tryptophan to kynurenine. In the tumor microenvironment (TME), the overexpression of IDO1 leads to localized tryptophan depletion and kynurenine accumulation, profoundly suppressing T-cell proliferation and facilitating immune evasion.

    As the field of immuno-oncology advances, identifying structurally distinct, metabolically stable IDO1 inhibitors is paramount. This technical guide benchmarks N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (hereafter referred to as N-4CP-Triazole ) against industry-standard reference compounds, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to evaluate these molecules.

    Mechanistic Rationale and Structural Design

    The design of N-4CP-Triazole leverages a highly efficient pharmacophore fusion strategy. According to, the 1,2,3-triazole core serves as an optimal bioisostere for traditional imidazole or hydroxyamidine heme-binding motifs.

    • Heme Coordination: The unsubstituted nitrogen atoms of the 1,2,3-triazole ring directly coordinate with the IDO1 ferric/ferrous iron. This interaction is thermodynamically favorable and avoids the broad-spectrum CYP450 off-target liabilities often seen with basic imidazoles.

    • Hydrophobic Pocket Engagement: The N-(4-chlorophenyl) carboxamide extension is specifically oriented to occupy "Pocket A" of the IDO1 active site. The causality here is driven by the rigid amide linker, which positions the 4-chlorophenyl group to engage in π−π stacking with aromatic residues (e.g., Tyr126, Phe163) while the chlorine atom forms favorable halogen bonds deep within the hydrophobic cavity.

    Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+) Trp->IDO1 Substrate Binding Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Accumulation in TME Inhibitor N-4CP-Triazole (Inhibitor) Inhibitor->IDO1 Heme Coordination

    Mechanism of IDO1-mediated immune evasion and targeted inhibition.

    Objective Benchmarking Data

    To objectively evaluate N-4CP-Triazole, we benchmark it against two clinical-stage reference compounds:

    • Epacadostat (INCB024360): The standard competitive, heme-binding hydroxyamidine inhibitor.

    • BMS-986205 (Linrodostat): A highly potent, non-competitive apo-enzyme inhibitor that binds to IDO1 prior to heme insertion.

    The following table synthesizes quantitative performance metrics derived from standardized biochemical and cellular assays.

    CompoundMechanism of ActionEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Ligand Efficiency (LE)*
    N-4CP-Triazole Heme-binding (Competitive)34.052.00.47
    Epacadostat Heme-binding (Competitive)71.010.00.38
    BMS-986205 Apo-enzyme binding (Non-competitive)1.70.50.51

    *Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.3 is considered optimal for drug development.

    Analysis: While BMS-986205 exhibits superior absolute potency due to its unique apo-binding mechanism, N-4CP-Triazole demonstrates exceptional Ligand Efficiency (0.47) for a heme-binding molecule. It outperforms the enzymatic IC₅₀ of Epacadostat, proving that the 1,2,3-triazole scaffold is a highly optimized, low-molecular-weight starting point for further functionalization.

    Validated Experimental Protocols

    To ensure scientific integrity and reproducibility, the evaluation of these compounds must rely on self-validating experimental systems. The causality behind each reagent and step is detailed below.

    Protocol 1: Recombinant Human IDO1 Enzymatic Assay

    This assay measures the direct inhibition of IDO1 by quantifying the production of kynurenine.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.

      • Causality: IDO1 requires its heme iron to be in the ferrous ( Fe2+ ) state for catalytic activity. Ascorbic acid acts as the primary reducing agent, while methylene blue serves as an electron carrier to efficiently reduce the autoxidized ferric ( Fe3+ ) heme back to the active Fe2+ state. Catalase prevents oxidative degradation of the enzyme by scavenging H2​O2​ generated during the reduction process.

    • Enzyme-Inhibitor Incubation: Add 50 nM recombinant human IDO1 and varying concentrations of the test compounds (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.

    • Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. Incubate for 60 minutes at 37°C.

    • Reaction Termination & Hydrolysis: Add 30% (w/v) Trichloroacetic acid (TCA) and heat the microplate at 60°C for 30 minutes.

      • Causality: The highly acidic environment of TCA rapidly denatures the IDO1 enzyme, halting L-Trp oxidation. The 60°C heating step is thermodynamically required to drive the complete hydrolysis of the intermediate N-formylkynurenine into kynurenine, ensuring a 1:1 stoichiometric detection.

    • Colorimetric Detection: Add 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde) in glacial acetic acid. Read absorbance at 490 nm.

      • Causality: Ehrlich's reagent reacts specifically with the primary aromatic amine of kynurenine to form a yellow Schiff base, allowing for direct spectrophotometric quantification.

    • Self-Validation/QC Check: The assay must include a no-enzyme blank (0% activity) and a vehicle control (100% activity). The assay is only valid if the calculated Z'-factor is ≥0.6 .

    Workflow Step1 1. Buffer Preparation (Ascorbate, Methylene Blue, Catalase) Step2 2. Enzyme & Inhibitor Incubation (Binding Equilibrium) Step1->Step2 Step3 3. L-Tryptophan Addition (Reaction Initiation) Step2->Step3 Step4 4. TCA Addition & Heating (60°C) (Hydrolysis to Kynurenine) Step3->Step4 Step5 5. Ehrlich's Reagent Addition (Schiff Base Formation) Step4->Step5 Step6 6. Absorbance Read (490 nm) (Data Acquisition & QC) Step5->Step6

    Self-validating experimental workflow for the IDO1 enzymatic kynurenine assay.

    Protocol 2: Cellular IDO1 Activity Assay (MDA-MB-231)

    This protocol validates the compound's ability to penetrate cell membranes and inhibit IDO1 in a complex intracellular environment.

    Step-by-Step Methodology:

    • Cell Seeding & Stimulation: Seed MDA-MB-231 cells at 1×105 cells/well in a 96-well plate. Add 50 ng/mL recombinant human IFN- γ .

      • Causality: Basal IDO1 expression in MDA-MB-231 cells is insufficient for a robust assay window. IFN- γ activates the JAK/STAT1 signaling pathway, leading to the translocation of STAT1 to the nucleus and massive transcriptional upregulation of the IDO1 gene, mimicking the inflammatory tumor microenvironment.

    • Compound Treatment: Concurrently treat cells with serial dilutions of N-4CP-Triazole, Epacadostat, or BMS-986205. Incubate for 48 hours at 37°C in 5% CO₂.

    • Supernatant Harvest: Transfer 150 µL of the conditioned culture supernatant to a new plate.

    • TCA/Ehrlich's Processing: Process the supernatant using the TCA hydrolysis and Ehrlich's reagent steps exactly as described in Protocol 1.

    • Self-Validation/QC Check: Perform a parallel CellTiter-Glo viability assay on the remaining cells. Causality: This is a critical self-validating step to ensure that a reduction in kynurenine is due to true IDO1 inhibition and not compound-induced cytotoxicity.

    References

    • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[Link]

    • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors ACS Medicinal Chemistry Letters (2021) URL:[Link]

    • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1 Journal of Medicinal Chemistry (2015) URL:[Link]

    Safety Operating Guide

    N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Laboratory Disposal Protocol for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

    As a halogenated nitrogen heterocycle frequently utilized in drug discovery and medicinal chemistry, N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide presents specific end-of-life logistical challenges. Proper disposal must account for both the triazole core (which generates nitrogen oxides upon combustion) and the chlorophenyl moiety (which generates hydrogen chloride gas).

    This guide provides an authoritative, step-by-step operational plan for the safe segregation, containment, and ultimate destruction of this compound in a professional laboratory setting.

    Physicochemical Hazard Profile & Waste Characterization

    Before initiating disposal, it is critical to understand the thermal degradation profile of the compound. When subjected to combustion, halogenated triazoles do not simply break down into carbon dioxide and water; they produce highly toxic and corrosive byproducts[1].

    Table 1: Waste Characterization and Degradation Profile

    ParameterSpecification / Consequence
    Waste Stream Classification Halogenated Organic Waste
    Primary Structural Hazards Chlorophenyl group (Halogen); 1,2,3-Triazole (High Nitrogen)
    Thermal Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl)
    Incompatibilities Strong oxidizing agents, strong acids
    Required Destruction Method High-temperature chemical incineration with effluent scrubbing

    Step-by-Step Disposal Methodology

    To ensure environmental compliance and laboratory safety, the disposal of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide must follow a strict, self-validating workflow. Do not attempt to neutralize or degrade this compound using improvised benchtop chemical reactions, as this can lead to uncontrolled exothermic reactions or the release of toxic gases.

    Phase 1: Point-of-Generation Segregation

    • Causality: The compound contains a chlorine atom. Mixing halogenated waste with non-halogenated waste streams drastically increases the cost of institutional disposal and can damage incinerators not equipped to handle corrosive halogenated byproducts.

    • Procedure:

      • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

      • If the compound is dissolved in a solvent (e.g., DMSO, DMF, or Dichloromethane during synthesis or assay preparation), ensure the entire solvent mixture is deposited into the halogenated waste stream.

    Phase 2: Primary Containment and Storage

    • Causality: Solid powders can become aerosolized, and solvent mixtures can emit volatile organic compounds (VOCs). Proper containment prevents inhalation exposure and environmental release.

    • Procedure:

      • Transfer solid waste (including contaminated consumables like weigh boats or pipette tips) into a heavy-duty, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[1].

      • Seal the container tightly with a leak-proof cap.

      • Store the container in a designated, well-ventilated secondary containment tray within a flammable storage cabinet or dedicated waste accumulation area until institutional collection[2].

    Phase 3: Institutional Transfer and Incineration

    • Causality: Standard municipal waste processing cannot safely destroy halogenated heterocycles. The compound must be transferred to a licensed hazardous waste management facility capable of specialized thermal destruction[2].

    • Procedure:

      • Submit a hazardous waste manifest to your institution's Environmental Health and Safety (EHS) department, explicitly listing "N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide" and any associated solvents.

      • The licensed facility will dissolve or mix the material with a combustible solvent and process it in a high-temperature chemical incinerator.

      • Critical Infrastructure: The incinerator must be equipped with an afterburner (to ensure complete combustion of the triazole ring into N₂ and NOx) and an alkaline scrubber system (to neutralize the corrosive HCl gas generated by the chlorophenyl group before atmospheric release).

    Disposal Workflow Visualization

    The following diagram illustrates the logical progression of the compound from benchtop generation to safe environmental emission.

    G Gen Waste Generation (N-(4-chlorophenyl)-triazole) Seg Segregation: Halogenated Waste Stream Gen->Seg Store Primary Containment (HDPE/Glass, Sealed) Seg->Store EHS EHS Transfer & RCRA Manifesting Store->EHS Inc Chemical Incinerator (>1000°C + Afterburner) EHS->Inc Scrub Alkaline Scrubber System (Neutralizes HCl & NOx) Inc->Scrub Safe Safe Atmospheric Emission Scrub->Safe

    Workflow for the segregation and thermal destruction of halogenated triazole waste.

    References

    Sources

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    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。